PNU 37883 hydrochloride
Description
Propriétés
IUPAC Name |
N-(1-adamantyl)-N'-cyclohexylmorpholine-4-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O.ClH/c1-2-4-19(5-3-1)22-20(24-6-8-25-9-7-24)23-21-13-16-10-17(14-21)12-18(11-16)15-21;/h16-19H,1-15H2,(H,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZALCKUJYZCDOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C(NC23CC4CC(C2)CC(C4)C3)N5CCOCC5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206200 | |
| Record name | U 37883A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57568-80-6 | |
| Record name | 4-Morpholinecarboximidamide, N-cyclohexyl-N′-tricyclo[3.3.1.13,7]dec-1-yl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57568-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | U 37883A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057568806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | U 37883A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PNU-37883 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-37883 hydrochloride is a potent and selective antagonist of the vascular ATP-sensitive potassium (K-ATP) channel.[1][2] This technical guide delineates the core mechanism of action of PNU-37883 hydrochloride, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its pharmacological profile. The compound exhibits a notable selectivity for K-ATP channels containing the inwardly rectifying potassium channel subunit Kir6.1, which is predominantly expressed in vascular smooth muscle.[3][4][5] This selectivity confers a vascular-specific activity, making it a valuable tool for studying vascular physiology and a potential lead for therapeutic development. Unlike sulfonylurea drugs, PNU-37883 hydrochloride is believed to directly interact with the pore-forming Kir6.x subunit of the K-ATP channel.[6][7]
Core Mechanism of Action: Selective K-ATP Channel Blockade
The primary mechanism of action of PNU-37883 hydrochloride is the inhibition of ATP-sensitive potassium (K-ATP) channels. These channels play a crucial role in coupling cellular metabolism to electrical activity in various tissues. In vascular smooth muscle, the opening of K-ATP channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent vasodilation.
PNU-37883 hydrochloride selectively blocks these channels in the vasculature, leading to membrane depolarization, inhibition of voltage-gated calcium channels, and ultimately, vasoconstriction.[2][8] This effect is particularly pronounced in tissues where the K-ATP channels are composed of the Kir6.1 and SUR2B subunits, the combination thought to represent the vascular smooth muscle K-ATP channel.[3][4]
Signaling Pathway of PNU-37883 Hydrochloride in Vascular Smooth Muscle
The signaling cascade initiated by PNU-37883 hydrochloride in vascular smooth muscle cells is a direct consequence of K-ATP channel inhibition. The following diagram illustrates this pathway.
Caption: Signaling pathway of PNU-37883 HCl in vascular smooth muscle.
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory activity of PNU-37883 hydrochloride has been quantified against various K-ATP channel subunit compositions. The data consistently demonstrates a higher potency for channels containing the Kir6.1 subunit.
| Parameter | K-ATP Channel Subtype | Cell Type | Value | Reference |
| IC50 | Kir6.1/SUR2B | HEK-293 | 6 µM | [1][9] |
| IC50 | Kir6.2/SUR2B | HEK-293 | 15 µM | [1][9] |
| IC50 | Kir6.2Δ26 (SUR-independent) | HEK-293 | 5 µM | [1] |
| IC50 | Kir6.2Δ26 + SUR2B | HEK-293 | 38 µM | [1] |
| Kd | Kir6 currents | Isolated mesenteric artery smooth muscle cells | 65 nM | [2][8] |
| Inhibition | Kir6.2/SUR1 | HEK-293 | <40% at 100 µM | [6] |
| Inhibition | Kir6.2/SUR2A | HEK-293 | <40% at 100 µM | [6] |
Experimental Protocols
The mechanism of action of PNU-37883 hydrochloride has been elucidated through a combination of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.
Whole-Cell Patch Clamp Electrophysiology in HEK-293 Cells
This technique is employed to measure the inhibitory effect of PNU-37883 hydrochloride on specific K-ATP channel subtypes expressed in a controlled cellular environment.
Objective: To determine the IC50 of PNU-37883 hydrochloride on cloned K-ATP channels.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are transiently or stably transfected with plasmids encoding the desired Kir6.x and SURx subunits of the K-ATP channel.
-
Electrophysiological Recording:
-
Pipette Solution (Intracellular): Contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.3 with KOH.
-
Bath Solution (Extracellular): Contains (in mM): 140 KCl, 2.6 CaCl2, 1.2 MgCl2, 5 HEPES, adjusted to pH 7.4 with KOH. A symmetrical potassium gradient is used to isolate K-ATP currents.
-
Recording: Whole-cell currents are recorded using an patch-clamp amplifier. The membrane potential is held at a constant voltage (e.g., -60 mV).
-
-
Drug Application: PNU-37883 hydrochloride is dissolved in the extracellular solution and perfused into the recording chamber at increasing concentrations.
-
Data Analysis: The inhibition of the K-ATP current is measured at each concentration, and the data is fitted to a Hill equation to determine the IC50 value.
Wire Myography of Isolated Arteries
This ex vivo technique assesses the functional effect of PNU-37883 hydrochloride on the contractility of intact blood vessels.
Objective: To evaluate the inhibitory effect of PNU-37883 hydrochloride on K-ATP channel opener-induced vasodilation.
Methodology:
-
Vessel Dissection: Segments of rat middle meningeal or mesenteric arteries are dissected and mounted on a wire myograph in a tissue bath containing physiological salt solution (PSS) at 37°C and gassed with 95% O2 / 5% CO2.
-
Equilibration and Pre-contraction: The vessel segments are allowed to equilibrate under a normalized tension. They are then pre-contracted with an agent such as phenylephrine (B352888) or a high potassium solution.
-
Induction of Vasodilation: A K-ATP channel opener (e.g., levcromakalim, pinacidil) is added to the bath to induce vasodilation.
-
Application of PNU-37883 Hydrochloride: PNU-37883 hydrochloride is added to the bath in the presence of the K-ATP channel opener, and the change in vessel tension (contraction) is recorded.
-
Data Analysis: The contractile response to PNU-37883 hydrochloride is measured as a percentage of the pre-contraction tension.
In Vivo Closed Cranial Window Model in Rats
This in vivo model allows for the direct observation of the effects of PNU-37883 hydrochloride on dural artery diameter.
Objective: To determine the in vivo efficacy of PNU-37883 hydrochloride in blocking K-ATP channel opener-induced vasodilation.
Methodology:
-
Surgical Preparation: Anesthetized rats are placed in a stereotaxic frame. A craniotomy is performed to expose the middle meningeal artery. The cranial window is sealed with a glass coverslip.
-
Drug Administration: A K-ATP channel opener (e.g., levcromakalim) is administered intravenously to induce vasodilation of the middle meningeal artery. Subsequently, PNU-37883 hydrochloride (e.g., 0.5 mg/kg) is administered intravenously.
-
Imaging and Measurement: The diameter of the middle meningeal artery is continuously monitored and recorded using intravital microscopy.
-
Data Analysis: The percentage inhibition of the K-ATP channel opener-induced vasodilation by PNU-37883 hydrochloride is calculated.
Experimental Workflow Visualization
The following diagram illustrates the workflow for characterizing the pharmacological profile of PNU-37883 hydrochloride.
Caption: Experimental workflow for PNU-37883 HCl characterization.
Conclusion
PNU-37883 hydrochloride is a selective blocker of vascular K-ATP channels, with a clear mechanism of action centered on the inhibition of the Kir6.1 subunit. The experimental evidence gathered from electrophysiological, ex vivo, and in vivo studies provides a comprehensive understanding of its pharmacological profile. This makes PNU-37883 hydrochloride an invaluable research tool for investigating the role of K-ATP channels in cardiovascular physiology and pathology. Further research may explore its therapeutic potential in conditions characterized by excessive vasodilation.
References
- 1. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular analysis of the subtype-selective inhibition of cloned KATP channels by PNU-37883A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tonic regulation of middle meningeal artery diameter by ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Profile of U-37883A, a Channel Blocker of Smooth Muscle-Type ATP-Sensitive K Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. An improved closed cranial window technique for investigation of blood-brain barrier function and cerebral vasomotor control in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. K(ATP) channel expression and pharmacological in vivo and in vitro studies of the K(ATP) channel blocker PNU-37883A in rat middle meningeal arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PNU37883A | Kir6 inhibitor | Probechem Biochemicals [probechem.com]
PNU-37883 Hydrochloride: A Selective KATP Channel Blocker for Vaso-pharmacological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-37883 hydrochloride is a potent and selective blocker of ATP-sensitive potassium (KATP) channels, demonstrating a notable preference for channels containing the Kir6.1 subunit, which are predominantly expressed in vascular smooth muscle. This selectivity profile distinguishes it from traditional sulfonylureas, which primarily target pancreatic β-cell KATP channels. This document provides a comprehensive technical overview of PNU-37883 hydrochloride, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visual representations of relevant biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology, cardiovascular physiology, and drug development.
Introduction
ATP-sensitive potassium (KATP) channels are crucial regulators of cellular excitability, linking the metabolic state of a cell to its membrane potential. These channels are hetero-octameric complexes composed of four pore-forming inward rectifier potassium (Kir6.x) channel subunits and four regulatory sulfonylurea receptor (SURx) subunits.[1] Different combinations of Kir6.x (Kir6.1, Kir6.2) and SURx (SUR1, SUR2A, SUR2B) isoforms give rise to KATP channels with distinct physiological roles and pharmacological sensitivities in various tissues, including pancreatic β-cells, cardiac muscle, skeletal muscle, and vascular smooth muscle.[1][2]
PNU-37883 hydrochloride (also known as U-37883A) has emerged as a valuable pharmacological tool due to its selective inhibition of KATP channels in vascular smooth muscle.[2] This selectivity is attributed to its preferential interaction with channels containing the Kir6.1 subunit, which are key components of vascular KATP channels (typically Kir6.1/SUR2B).[2][3] In contrast to non-selective blockers like glibenclamide, PNU-37883 has minimal effects on pancreatic (Kir6.2/SUR1) and cardiac (Kir6.2/SUR2A) KATP channels at concentrations where it potently blocks vascular channels.[4][5] This property makes it an ideal agent for investigating the physiological and pathophysiological roles of vascular KATP channels in regulating blood pressure and local blood flow, without the confounding hypoglycemic effects associated with sulfonylureas.[6]
Mechanism of Action
PNU-37883 hydrochloride exerts its inhibitory effect on KATP channels by directly interacting with the pore-forming Kir6.x subunit, rather than the regulatory SUR subunit.[7][8] This is a key distinction from sulfonylurea drugs like glibenclamide, which bind to the SUR subunit. Evidence suggests that the C-terminus of the Kir6.1 subunit is a critical determinant of PNU-37883A's inhibitory activity.[9] By blocking the channel pore, PNU-37883A prevents the efflux of potassium ions, leading to membrane depolarization of vascular smooth muscle cells. This depolarization, in turn, activates voltage-gated calcium channels, increasing intracellular calcium concentration and causing vasoconstriction. This mechanism allows PNU-37883A to counteract the vasodilation induced by KATP channel openers.[6]
Caption: Mechanism of PNU-37883 action on vascular smooth muscle KATP channels.
Quantitative Pharmacological Data
The selectivity of PNU-37883 hydrochloride is best illustrated by comparing its inhibitory potency (IC50) across different KATP channel subtypes.
| KATP Channel Subtype | Tissue Predominance | PNU-37883A IC50 (µM) | Reference(s) |
| Kir6.1/SUR2B | Vascular Smooth Muscle | 6 | [4][7] |
| Kir6.2/SUR2B | Smooth Muscle | 15 | [4][7] |
| Kir6.1/SUR1 | - (Recombinant) | 32 | [4] |
| Kir6.2/SUR1 | Pancreatic β-cells | >100 (negligible effect) | [2][4] |
| Kir6.2/SUR2A | Cardiac Muscle | >100 (negligible effect) | [2][4] |
| Kir6.2Δ26 (no SUR) | - (Recombinant) | 5 | [4][7] |
Note: The IC50 values can vary depending on the experimental system (e.g., Xenopus oocytes vs. HEK-293 cells) and conditions.
Experimental Protocols
Electrophysiological Characterization of KATP Channel Blockade
This protocol describes the whole-cell patch-clamp technique to measure the inhibitory effect of PNU-37883 on cloned KATP channels expressed in Human Embryonic Kidney (HEK-293) cells.
4.1.1. Cell Culture and Transfection
-
Culture HEK-293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
For stable expression, transfect cells with plasmids encoding the desired Kir6.x and SURx subunits using a suitable transfection reagent (e.g., Lipofectamine). Select and maintain stably transfected cells using an appropriate selection marker (e.g., G418).
-
For transient expression, transfect cells 24-48 hours before the experiment.
4.1.2. Electrophysiological Recording
-
Solutions:
-
External Solution (in mM): 140 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, pH adjusted to 7.4 with KOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, 1 ATP, pH adjusted to 7.2 with KOH.
-
-
Recording Procedure:
-
Plate cells on glass coverslips for recording.
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell configuration.
-
Hold the cell membrane potential at -70 mV.
-
Apply voltage steps from -100 mV to +50 mV in 10 mV increments for 100 ms (B15284909) to elicit KATP currents.
-
Perfuse the cells with the external solution containing various concentrations of PNU-37883 hydrochloride.
-
Record the steady-state current at each concentration.
-
At the end of each experiment, apply a high concentration of a non-selective K+ channel blocker (e.g., 10 mM BaCl2) to determine the BaCl2-sensitive current, which represents the KATP current.
-
4.1.3. Data Analysis
-
Calculate the percentage inhibition of the BaCl2-sensitive current by PNU-37883 at each concentration.
-
Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.
Caption: Workflow for electrophysiological analysis of PNU-37883.
In Vitro Assessment of Vascular Reactivity
This protocol outlines a method to assess the effect of PNU-37883 on the vasodilation of isolated arterial rings.
4.2.1. Tissue Preparation
-
Euthanize a rat (e.g., Sprague-Dawley) and excise the mesenteric artery or aorta.
-
Place the artery in cold Krebs-Ringer bicarbonate solution (in mM: 118.3 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).
-
Carefully clean the artery of adherent connective tissue and cut it into rings of 2-3 mm in length.
4.2.2. Isometric Tension Recording
-
Mount the arterial rings in an organ bath containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Equilibrate the rings under a resting tension of 1-2 g for 60-90 minutes.
-
Induce a stable contraction with a vasoconstrictor (e.g., phenylephrine (B352888) or KCl).
-
Once the contraction is stable, cumulatively add a KATP channel opener (e.g., pinacidil (B1677893) or levcromakalim) to induce vasodilation.
-
In a separate set of experiments, pre-incubate the arterial rings with PNU-37883 hydrochloride for 20-30 minutes before adding the vasoconstrictor and KATP channel opener.
4.2.3. Data Analysis
-
Express the relaxation in response to the KATP channel opener as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Compare the concentration-response curves for the KATP channel opener in the presence and absence of PNU-37883 to determine the inhibitory effect.
In Vivo Cardiovascular Studies in Rodents
This protocol describes a method to evaluate the in vivo efficacy of PNU-37883 in antagonizing hypotension induced by KATP channel openers in anesthetized rats.
4.3.1. Animal Preparation
-
Anesthetize a rat (e.g., Sprague-Dawley) with an appropriate anesthetic (e.g., pentobarbital (B6593769) sodium).
-
Cannulate the carotid artery for continuous monitoring of blood pressure and heart rate using a pressure transducer.
-
Cannulate the jugular vein for intravenous administration of drugs.
4.3.2. Experimental Procedure
-
Allow the animal to stabilize after surgery until cardiovascular parameters are constant.
-
Administer a KATP channel opener (e.g., pinacidil) intravenously to induce a hypotensive response.
-
After the blood pressure has returned to baseline, administer PNU-37883 hydrochloride intravenously.
-
After a suitable pre-treatment period (e.g., 15-30 minutes), administer the same dose of the KATP channel opener again.
4.3.3. Data Analysis
-
Measure the change in mean arterial pressure (MAP) in response to the KATP channel opener before and after the administration of PNU-37883.
-
Calculate the percentage inhibition of the hypotensive response by PNU-37883.
Signaling Pathways
Caption: Signaling pathways in vascular smooth muscle cells modulated by PNU-37883.
Conclusion
PNU-37883 hydrochloride is a highly selective and potent blocker of vascular KATP channels, primarily through its interaction with the Kir6.1 subunit. Its minimal activity at pancreatic and cardiac KATP channels makes it an invaluable tool for the specific investigation of the roles of vascular KATP channels in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize PNU-37883 in their studies of cardiovascular pharmacology and physiology.
References
- 1. researchgate.net [researchgate.net]
- 2. Endogenous voltage-gated potassium channels in human embryonic kidney (HEK293) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. surgery.wisc.edu [surgery.wisc.edu]
- 4. protocols.io [protocols.io]
- 5. Measurement of cardiac function using pressure–volume conductance catheter technique in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation | MDPI [mdpi.com]
- 9. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling PNU-37883 Hydrochloride: A Technical Guide to its Pharmacological Profile as a Selective KATP Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-37883 hydrochloride, also known as U-37883A, is a synthetic guanidine (B92328) derivative that has garnered significant interest in the scientific community for its potent and selective inhibitory action on a specific class of ion channels known as ATP-sensitive potassium (KATP) channels.[1][2] These channels play a crucial role in various physiological processes, and their modulation presents a promising therapeutic avenue for a range of conditions. This technical guide provides a comprehensive overview of the available scientific literature on PNU-37883 hydrochloride, with a primary focus on its pharmacological properties and mechanism of action.
A Note on Discovery and Synthesis: Despite a thorough review of publicly accessible scientific literature and patent databases, detailed information regarding the initial discovery and chemical synthesis of PNU-37883 hydrochloride by its originators, Pharmacia & Upjohn (now part of Pfizer), remains largely undisclosed. This information is likely held as proprietary by the developing company. This guide will therefore focus on the extensive pharmacological characterization of the compound that is available in the public domain.
Pharmacological Profile
PNU-37883 hydrochloride is characterized as a selective blocker of vascular ATP-sensitive potassium (KATP) channels.[1] Its primary mechanism of action involves the inhibition of these channels, which are predominantly found in vascular smooth muscle cells. This inhibitory activity leads to a variety of physiological effects, most notably influencing vascular tone and renal function.
Mechanism of Action: Selective KATP Channel Inhibition
KATP channels are complex proteins composed of two main subunits: a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SURx) subunit. The specific combination of these subunits determines the channel's physiological role and pharmacological sensitivity. PNU-37883 hydrochloride exhibits a distinct selectivity profile for different KATP channel isoforms.
The compound primarily targets KATP channels containing the Kir6.1 subunit, which is a key component of the vascular smooth muscle KATP channel (Kir6.1/SUR2B).[2] Its inhibitory effect is significantly more potent on these vascular channels compared to those found in other tissues, such as the pancreas (Kir6.2/SUR1), heart (Kir6.2/SUR2A), or skeletal muscle. This selectivity is a key feature that distinguishes PNU-37883 hydrochloride from other non-selective KATP channel blockers like glibenclamide.
Below is a diagram illustrating the proposed mechanism of action of PNU-37883 hydrochloride on vascular smooth muscle cells.
Caption: Mechanism of PNU-37883 HCl-induced vasoconstriction.
Quantitative Analysis of KATP Channel Inhibition
The inhibitory potency of PNU-37883 hydrochloride has been quantified across various KATP channel subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from different studies.
| KATP Channel Subtype | Expressing Cell Line | IC50 (µM) | Reference |
| Kir6.1/SUR2B | HEK-293 | 6 | [1] |
| Kir6.2/SUR2B | HEK-293 | 15 | [1] |
| Kir6.2/SUR1 | HEK-293 | >100 | Not explicitly stated, but significantly less potent |
| Kir6.2/SUR2A | HEK-293 | >100 | Not explicitly stated, but significantly less potent |
Experimental Protocols
While the synthesis protocol for PNU-37883 hydrochloride is not publicly available, the following outlines a general experimental workflow for characterizing its pharmacological activity on KATP channels, based on methodologies described in the literature.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the flow of ions through KATP channels in isolated cells.
Workflow:
Caption: Workflow for electrophysiological characterization.
Methodology:
-
Cell Preparation: Human Embryonic Kidney (HEK-293) cells stably expressing the desired Kir6.x/SURx subunits are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The extracellular solution typically contains a physiological salt solution, and the intracellular (pipette) solution contains a potassium-based solution with low ATP to maximize KATP channel opening.
-
Channel Activation: KATP channels are activated by applying a known channel opener, such as pinacidil or diazoxide, to the bath solution.
-
Inhibitor Application: PNU-37883 hydrochloride is then perfused into the bath at increasing concentrations to determine its inhibitory effect on the activated KATP currents.
-
Data Analysis: The recorded currents are analyzed to determine the concentration-response relationship and calculate the IC50 value.
Therapeutic Potential and Future Directions
The selective vascular KATP channel blocking properties of PNU-37883 hydrochloride suggest its potential therapeutic application in conditions characterized by excessive vasodilation, such as septic shock or certain types of hypotension. Its diuretic effect also indicates a potential role in managing fluid balance. However, further preclinical and clinical studies are necessary to fully elucidate its therapeutic efficacy and safety profile.
Future research could focus on:
-
Structure-Activity Relationship (SAR) Studies: To identify the key molecular determinants of its selectivity for Kir6.1-containing channels.
-
In Vivo Efficacy Studies: To evaluate its therapeutic potential in relevant animal models of disease.
-
Pharmacokinetic and Toxicological Profiling: To assess its drug-like properties and safety margin.
Conclusion
PNU-37883 hydrochloride is a valuable pharmacological tool for studying the physiological and pathophysiological roles of vascular KATP channels. Its selectivity for Kir6.1-containing channels makes it a more precise probe than traditional, non-selective inhibitors. While the lack of publicly available information on its discovery and synthesis presents a limitation, the extensive characterization of its pharmacological properties provides a solid foundation for its use in research and for the potential development of novel therapeutics targeting the vascular KATP channel.
References
- 1. K(ATP) channel expression and pharmacological in vivo and in vitro studies of the K(ATP) channel blocker PNU-37883A in rat middle meningeal arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Profile of U-37883A, a Channel Blocker of Smooth Muscle-Type ATP-Sensitive K Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of PNU-37883 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-37883 hydrochloride, also known as U-37883A, is a potent and selective antagonist of ATP-sensitive potassium (KATP) channels, with a pronounced specificity for those found in vascular smooth muscle.[1][2] This selective pharmacological profile makes it an invaluable tool for investigating the physiological and pathophysiological roles of vascular KATP channels. Unlike non-selective blockers such as glibenclamide, PNU-37883A exhibits minimal effects on KATP channels in other tissues like the pancreas, heart, or skeletal muscle, thereby allowing for more targeted research.[2][3] This document provides a comprehensive overview of the pharmacological properties of PNU-37883 hydrochloride, detailing its mechanism of action, quantitative data from key experiments, and the methodologies used to elucidate its effects.
Mechanism of Action
The primary molecular target of PNU-37883 hydrochloride is the ATP-sensitive potassium (KATP) channel. These channels are hetero-octameric complexes formed by two distinct subunits: a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SURx) subunit.[2] The specific combination of these subunits determines the channel's physiological and pharmacological properties in different tissues.
PNU-37883A exerts its inhibitory effect by interacting directly with the pore-forming Kir6.x subunit, a mechanism distinct from sulfonylurea drugs which primarily bind to the SUR subunit.[4][5] Extensive research has demonstrated that PNU-37883A shows a marked selectivity for channels containing the Kir6.1 subunit, which is predominantly expressed in vascular smooth muscle, often in combination with the SUR2B subunit.[2][6][7] This subunit selectivity is the basis for its tissue-specific action.
Caption: PNU-37883A targets the Kir6.1 subunit of the KATP channel.
Quantitative Pharmacology: In Vitro Data
Electrophysiological and isolated tissue studies have been crucial in quantifying the potency and selectivity of PNU-37883A. The compound effectively inhibits KATP currents and reverses the vasodilation caused by various KATP channel openers.
| Parameter | Channel/Tissue | Value | Reference |
| IC₅₀ | Kir6.1/SUR2B | 6 µM | [1][4][5] |
| IC₅₀ | Kir6.2/SUR2B | 15 µM | [1][4][5] |
| IC₅₀ | Kir6.2Δ26 (pore only) | 5 µM | [1][4][5] |
| IC₅₀ | Kir6.2Δ26 + SUR2B | 38 µM | [1][4][5] |
| IC₅₀ | Levcromakalim-induced relaxation (Rat Mesenteric Artery) | 1.1 µM | [3] |
| IC₅₀ | Levcromakalim-induced KATP currents (Rat Mesenteric Artery) | 3.5 µM | [3] |
| Kd | Isolated Mesenteric Artery Smooth Muscle Cells | 65 nM |
Table 1: In Vitro Inhibitory Concentrations of PNU-37883A.
The data clearly demonstrates the higher potency of PNU-37883A on KATP channel subtypes prevalent in smooth muscle (Kir6.1/SUR2B and Kir6.2/SUR2B) compared to its significantly weaker effects on pancreatic (Kir6.2/SUR1) and cardiac (Kir6.2/SUR2A) channels, which are often inhibited by less than 40% even at high concentrations (100 µM).[4][8] Interestingly, the presence of the SUR2B subunit appears to reduce the inhibitory effect of PNU-37883A on the Kir6.2 pore, increasing the IC₅₀ from 5 µM to 38 µM.[4][5]
Quantitative Pharmacology: In Vivo Data
In vivo studies in various animal models corroborate the in vitro findings, showing that PNU-37883A effectively reverses the hypotensive effects of KATP channel openers.
| Species | KATP Opener | PNU-37883A Dose | Effect | Reference |
| Rat | Levcromakalim (0.025 mg/kg) | 0.5 mg/kg | Significant inhibition of vasodilation in Middle Meningeal Artery | [6][9] |
| Rat | Pinacidil (0.38 mg/kg) | 0.5 mg/kg | Significant inhibition of vasodilation in Middle Meningeal Artery | [6][9] |
| Rat | P-1075 (0.016 mg/kg) | 0.5 mg/kg | Significant inhibition of vasodilation in Middle Meningeal Artery | [6][9] |
| Rat, Cat, Dog | Cromakalim, Pinacidil, Minoxidil | Not specified | Significantly reversed hypotension | [4] |
Table 2: In Vivo Efficacy of PNU-37883A.
Experimental Protocols
Whole-Cell Electrophysiology
The inhibitory effects of PNU-37883A on specific KATP channel subtypes are typically characterized using the whole-cell patch-clamp technique on cell lines (e.g., HEK-293) stably expressing cloned channels.
Methodology:
-
Cell Culture: HEK-293 cells are cultured under standard conditions and stably transfected with plasmids encoding the desired Kir6.x and SURx subunits.
-
Electrophysiological Recording: Whole-cell currents are recorded in a symmetrical potassium gradient (e.g., 140 mM K⁺). The internal (pipette) solution typically contains low ATP (e.g., 0.1 mM) to activate KATP channels.
-
Drug Application: PNU-37883A is applied externally at varying concentrations to establish a dose-response relationship.
-
Data Analysis: The inhibition of the current is measured and the IC₅₀ is calculated by fitting the data to the Hill equation.
Caption: Workflow for whole-cell patch-clamp experiments.
Isolated Tissue Bath (Myograph) Studies
These experiments assess the functional consequence of KATP channel blockade in an integrated tissue, such as a blood vessel.
Methodology:
-
Tissue Preparation: Arteries (e.g., rat middle meningeal or mesenteric) are dissected, cleaned, and mounted in a myograph bath containing physiological salt solution.
-
Contraction: The arterial rings are pre-contracted with an agent like phenylephrine (B352888) or KCl.
-
Relaxation: A KATP channel opener (e.g., levcromakalim, pinacidil) is added to induce vasodilation.
-
Antagonism: Once a stable relaxation is achieved, PNU-37883A is added cumulatively to determine its ability to reverse the vasodilation.
-
Data Analysis: The concentration-dependent reversal of relaxation is measured to assess the antagonistic potency of PNU-37883A.
Caption: Workflow for isolated tissue bath (myograph) experiments.
Logical Relationship: Pharmacological Antagonism
PNU-37883A acts as a functional antagonist to KATP channel openers at the level of the vascular smooth muscle cell, leading to predictable physiological outcomes.
Caption: Functional antagonism between KATP openers and PNU-37883A.
Conclusion
PNU-37883 hydrochloride is a well-characterized pharmacological agent with a distinct profile as a selective blocker of vascular KATP channels. Its mechanism, which involves direct interaction with the pore-forming Kir6.1 subunit, distinguishes it from other KATP channel modulators. The quantitative data derived from a range of in vitro and in vivo experiments consistently highlight its potency and selectivity for vascular smooth muscle over cardiac and pancreatic tissues. This makes PNU-37883A an indispensable research tool for dissecting the roles of KATP channels in the regulation of vascular tone and hemodynamics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological Profile of U-37883A, a Channel Blocker of Smooth Muscle-Type ATP-Sensitive K Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of vascular K(ATP) channels by U-37883A: a comparison with cardiac and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. K(ATP) channel expression and pharmacological in vivo and in vitro studies of the K(ATP) channel blocker PNU-37883A in rat middle meningeal arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular analysis of the subtype-selective inhibition of cloned KATP channels by PNU-37883A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A - ProQuest [proquest.com]
- 9. KATP channel expression and pharmacological in vivo and in vitro studies of the KATP channel blocker PNU-37883A in rat middle meningeal arteries - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Binding Sites of PNU 37883 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target binding sites and mechanism of action of PNU 37883 hydrochloride, a selective blocker of ATP-sensitive potassium (KATP) channels. The information presented herein is intended to support further research and drug development efforts centered on this compound and its targets.
Core Target: ATP-Sensitive Potassium (KATP) Channels
This compound is a non-sulphonylurea compound that selectively inhibits ATP-sensitive potassium (KATP) channels.[1][2] These channels are crucial regulators of cellular excitability and are found in various tissues, including vascular smooth muscle, kidney, brain, and pancreatic beta cells.[1][3] The specific subunit composition of the KATP channel determines its physiological role and pharmacological sensitivity.
KATP channels are hetero-octameric protein complexes composed of two types of subunits: a pore-forming inwardly rectifying potassium channel (Kir6.x) subunit and a regulatory sulfonylurea receptor (SUR) subunit.[3] There are two isoforms of Kir6 (Kir6.1 and Kir6.2) and three main isoforms of SUR (SUR1, SUR2A, and SUR2B).[3] The diverse combination of these subunits gives rise to different types of KATP channels with distinct tissue distributions and functions.
Mechanism of Action: Pore-Forming Subunit Inhibition
Unlike sulfonylurea drugs that primarily interact with the SUR subunit, this compound exerts its inhibitory effect by directly acting on the pore-forming Kir6.x subunit of the KATP channel.[2][4] This was demonstrated in studies using a truncated form of Kir6.2 (Kir6.2Δ26), which can form functional channels in the absence of the SUR subunit.[2][4] this compound was shown to inhibit currents generated by Kir6.2Δ26 alone, indicating a direct interaction with the pore-forming domain.[1][2]
The interaction with the SUR subunit, however, can modulate the inhibitory activity of this compound. For instance, the presence of SUR2B has been shown to reduce the inhibitory effect of the compound on Kir6.2Δ26.[2][4]
Quantitative Binding Data
The binding affinity and inhibitory concentration of this compound vary depending on the specific subunit composition of the KATP channel. The compound shows a notable selectivity for channels containing the Kir6.1 subunit, which are predominantly found in vascular smooth muscle.[3][5]
| KATP Channel Subunit Composition | Cell Type | Measurement | Value | Reference |
| Kir6.1/SUR2B | HEK-293 | IC50 | 6 µM | [1][2] |
| Kir6.2/SUR2B | HEK-293 | IC50 | 15 µM | [1][2] |
| Kir6.2Δ26 (without SUR) | HEK-293 | IC50 | 5 µM | [1][2] |
| Kir6.2Δ26 + SUR2B | HEK-293 | IC50 | 38 µM | [1][2] |
| Kir6 (vascular form) | Isolated mesenteric artery smooth muscle cells | Kd | 65 nM | |
| Kir6.1/SUR2B | Xenopus oocytes | IC50 | ~5 µM | [5] |
| Kir6.1/SUR1 | Xenopus oocytes | Inhibition at 100 µM | 74% | [5] |
| Kir6.2/SUR2B | Xenopus oocytes | Inhibition at 10 µM | 7% | [5] |
| Kir6.2/SUR1 | Xenopus oocytes | Inhibition at 100 µM | 5% | [5] |
Signaling Pathway and Experimental Workflow
The primary signaling pathway affected by this compound is the regulation of potassium ion flow across the cell membrane, which in turn modulates cell membrane potential and cellular activity.
Caption: Signaling pathway of this compound inhibiting the KATP channel.
A typical experimental workflow to investigate the effects of this compound on KATP channels involves expressing specific channel subunits in a cell line and then measuring the channel activity using electrophysiological techniques.
Caption: Workflow for studying this compound effects on KATP channels.
Experimental Protocols
A key method for characterizing the interaction of this compound with KATP channels is whole-cell patch-clamp electrophysiology. The following is a generalized protocol based on methodologies cited in the literature.[2][4]
Objective: To measure the inhibitory effect of this compound on currents from cloned KATP channels stably expressed in HEK-293 cells.
Materials:
-
HEK-293 cells stably expressing the desired Kir6.x/SUR.x combination.
-
External (bath) solution: Symmetrical potassium gradient (e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH adjusted to 7.4 with KOH).
-
Internal (pipette) solution: Similar to the external solution to isolate K+ currents.
-
This compound stock solution (e.g., 10 mM in water).[5]
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Plating: Plate the stably transfected HEK-293 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Cell Mounting: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential (e.g., 0 mV).
-
Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments for 100 ms) to elicit KATP channel currents.
-
Record the baseline whole-cell currents.
-
-
Drug Application:
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug to take effect (e.g., 2-5 minutes).
-
-
Post-Drug Recording: Repeat the voltage-step protocol to record the currents in the presence of this compound.
-
Washout (Optional): Perfuse the chamber with the drug-free external solution to observe any reversal of the inhibitory effect.
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., -100 mV) before and after drug application.
-
Calculate the percentage of current inhibition for each concentration of this compound.
-
Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.
-
This detailed guide provides a solid foundation for understanding and further investigating the molecular interactions of this compound. The provided data and protocols can be instrumental for researchers in the fields of pharmacology, physiology, and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Profile of U-37883A, a Channel Blocker of Smooth Muscle-Type ATP-Sensitive K Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular analysis of the subtype-selective inhibition of cloned KATP channels by PNU-37883A - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Diuretic Effects of PNU-37883 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-37883 hydrochloride, also known as U-37883A, is a selective antagonist of the vascular ATP-sensitive potassium (KATP) channels. While primarily investigated for its cardiovascular effects, it exhibits notable diuretic and natriuretic properties. This technical guide provides an in-depth analysis of the diuretic effects of PNU-37883 hydrochloride, detailing its mechanism of action, summarizing quantitative data from preclinical studies, and outlining key experimental protocols. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development.
Mechanism of Action
PNU-37883 hydrochloride exerts its diuretic effect primarily through the blockade of ATP-sensitive potassium (KATP) channels in the renal tubules. Specifically, it has been shown to act on the basolateral membrane of the proximal convoluted tubule.[1] KATP channels in this segment of the nephron are involved in potassium recycling, which is crucial for the function of the Na+/K+-ATPase pump. By inhibiting these KATP channels, PNU-37883 hydrochloride disrupts the normal reabsorption of sodium and, consequently, water. This leads to an increase in the delivery of sodium and fluid to the more distal parts of the nephron, resulting in diuresis and natriuresis. A key characteristic of PNU-37883 hydrochloride's action is its eukaliuretic nature, meaning it promotes sodium and water excretion without causing a significant loss of potassium.[1][2]
Below is a diagram illustrating the proposed signaling pathway for the diuretic effect of PNU-37883 hydrochloride.
Quantitative Data on Diuretic Effects
The diuretic and natriuretic effects of PNU-37883 hydrochloride have been quantified in several preclinical studies. The following tables summarize the key findings from experiments conducted in rats and dogs.
Table 1: Effects of Intravenous PNU-37883 Hydrochloride on Renal Function in Anesthetized Munich-Wistar-Frömter Rats [1][2]
| Parameter | Control | PNU-37883 HCl (15 mg/kg i.v.) | % Change |
| Early Distal Tubular Flow Rate (nl/min) | 10 | 18 | +80% |
| Early Distal Tubular Na+ Concentration (mM) | 35 | 51 | +46% |
| Fractional Reabsorption of Fluid (up to early distal tubule) | Not specified | Reduced by 13% | -13% |
| Fractional Reabsorption of Na+ (up to early distal tubule) | Not specified | Reduced by 8% | -8% |
| Urinary Potassium Excretion | Not significantly altered | Not significantly altered | - |
Table 2: General Diuretic and Natriuretic Effects in Conscious Rats and Dogs
| Animal Model | Dose and Route | Observation | Reference |
| Conscious Rats | 1.5-15 mg/kg i.v. | Diuretic and natriuretic effects observed. | [3] |
| Conscious Dogs | 6-60 mg/kg oral | High natriuretic efficacy with minimal kaliuresis. Reduced plasma renin activity by 46-76%. | [4] |
| Anesthetized Dogs | 10 mg/kg i.v. | Maximally increased fractional Na+ clearance by 140%. | [4] |
Experimental Protocols
The investigation of the diuretic effects of PNU-37883 hydrochloride has employed various experimental models. Below are detailed methodologies for key experiments.
Micropuncture Studies in Anesthetized Rats
This protocol is designed to determine the tubular site of action of a diuretic agent.
-
Animal Preparation:
-
Male Munich-Wistar-Frömter rats are anesthetized (e.g., with Inactin).
-
A tracheostomy is performed to ensure a clear airway.
-
Catheters are placed in the jugular vein for infusions and the carotid artery for blood pressure monitoring and blood sampling.
-
The left kidney is exposed via a flank incision, immobilized in a lucite cup, and the surface is bathed in warm mineral oil.
-
The ureter is catheterized for urine collection.
-
-
Experimental Procedure:
-
A priming dose of inulin (B196767) is administered, followed by a constant intravenous infusion to measure the glomerular filtration rate (GFR).
-
After a stabilization period, a control urine collection is performed.
-
Micropuncture of late proximal and early distal tubules of superficial nephrons is performed using sharpened glass micropipettes.
-
Tubular fluid is collected for flow rate and electrolyte concentration analysis.
-
PNU-37883 hydrochloride is administered intravenously (e.g., 1, 5, or 15 mg/kg).[1][2]
-
Post-treatment urine and tubular fluid samples are collected.
-
-
Sample Analysis:
-
Urine and plasma samples are analyzed for inulin concentration (to calculate GFR) and electrolyte concentrations (Na+, K+, Cl-) using flame photometry or ion-selective electrodes.
-
The volume of collected tubular fluid is determined, and electrolyte concentrations are measured using microanalytical techniques.
-
The following diagram illustrates the general workflow for a micropuncture experiment.
Diuretic and Electrolyte Excretion Studies in Conscious Animals
This protocol assesses the overall diuretic and natriuretic response to a test compound.
-
Animal Acclimatization and Housing:
-
Animals (e.g., rats or dogs) are housed in metabolic cages that allow for the separate collection of urine and feces.
-
Animals are acclimatized to the cages for several days before the experiment.
-
Standard diet and water are provided.
-
-
Experimental Procedure:
-
On the day of the experiment, animals are administered the vehicle (control) or PNU-37883 hydrochloride via the desired route (e.g., oral gavage or intravenous injection).
-
Urine is collected at predetermined intervals (e.g., every hour for the first few hours, then pooled for longer periods).
-
Urine volume is recorded for each collection period.
-
-
Sample Analysis:
-
Urine samples are centrifuged to remove any particulate matter.
-
Aliquots of the supernatant are analyzed for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.
-
Total electrolyte excretion is calculated by multiplying the concentration by the urine volume for each collection period.
-
Conclusion
PNU-37883 hydrochloride is a selective KATP channel blocker with demonstrable diuretic and natriuretic effects. Its primary site of action appears to be the proximal convoluted tubule, where it inhibits sodium and water reabsorption. The resulting diuresis is characterized by being eukaliuretic, which may offer a therapeutic advantage over other classes of diuretics that can lead to significant potassium loss. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of PNU-37883 hydrochloride as a diuretic agent. Further studies are warranted to fully elucidate its dose-response relationship and to explore its efficacy and safety in various preclinical models of fluid retention and hypertension.
References
- 1. Eukaliuric diuresis and natriuresis in response to the KATP channel blocker U37883A: Micropuncture studies on the tubular site of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eukaliuric diuresis and natriuresis in response to the KATP channel blocker U37883A: micropuncture studies on the tubular site of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of the K-ATP channel blocker U-37883A and structurally related morpholinoguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. K-ATP-blocking diuretic PNU-37883A reduces plasma renin activity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on PNU-37883 Hydrochloride and its Modulation of Dopamine-Sensitive Potassium Channels
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
PNU-37883 hydrochloride (also known as PNU-37883A or U-37883A) is a compound initially identified as a selective antagonist for the vascular form of ATP-sensitive potassium (KATP) channels.[1][2] While its primary characterization has been in the context of cardiovascular function and as a diuretic, subsequent research has revealed a potent inhibitory effect on dopamine-modulated potassium channels within the central nervous system.[3] Specifically, studies on rat striatal neurons have demonstrated that PNU-37883A inhibits an 85 pS K+ channel that is activated by dopamine (B1211576) D2 receptors.[3][4] This inhibition occurs at a significantly lower concentration than its action on most KATP channel subtypes, suggesting a distinct and potent neurological activity.[3][5] This guide provides a technical overview of these initial findings, detailing the compound's pharmacological profile, the experimental protocols used for its characterization, and its mechanism of action on dopamine-sensitive neural pathways.
Pharmacological Profile of PNU-37883 Hydrochloride
PNU-37883 hydrochloride is a guanidine (B92328) derivative that acts as a blocker of inwardly rectifying potassium (Kir) channels.[6] Its initial development focused on its selectivity for vascular smooth muscle KATP channels over those in cardiac or pancreatic tissues.[1][2][7]
Selectivity for KATP Channel Subtypes
PNU-37883A demonstrates varied inhibitory potency across different KATP channel clones, which are composed of Kir6.x pore-forming subunits and sulfonylurea receptor (SUR) regulatory subunits. It shows a degree of selectivity for putative smooth muscle KATP channels (Kir6.1/SUR2B and Kir6.2/SUR2B) over cardiac or pancreatic beta-cell types.[5] The compound is understood to act on the pore-forming subunit of the channel.[5]
Potent Inhibition of Dopamine-Modulated K+ Channels
A key finding is the potent inhibition of a specific potassium channel in rat caudate-putamen neurons by U-37883A.[3][4] This 85 pS K+ channel is physiologically activated by dopamine D2 receptors.[3][4] U-37883A was found to be approximately 50 times more potent at inhibiting this channel than the classic KATP channel blocker, glibenclamide.[3] This potent action suggests a significant role in modulating neuronal excitability in dopamine-rich brain regions.
Quantitative Data Summary
The following table summarizes the key quantitative metrics from initial studies on PNU-37883A, highlighting its inhibitory concentrations on various potassium channel subtypes.
| Target Channel | Subunit Composition | Tissue/Cell Type | Parameter | Value | Reference |
| Dopamine-Modulated K+ Channel | Not Specified | Rat Caudate-Putamen Neurons | Half-maximal effect | ~0.1 µM | [3] |
| Putative Smooth Muscle KATP | Kir6.1/SUR2B | HEK-293 Cells | IC50 | 6 µM | [5] |
| Putative Smooth Muscle KATP | Kir6.2/SUR2B | HEK-293 Cells | IC50 | 15 µM | [5] |
| Truncated Pore-Forming Subunit | Kir6.2Δ26 | HEK-293 Cells | IC50 | 5 µM | [5] |
| Mesenteric Artery KATP | Kir6 (native) | Isolated Smooth Muscle Cells | Kd | 65 nM | [1][2] |
Experimental Protocols
The primary methodology used to determine the effect of PNU-37883A on dopamine-modulated potassium channels was cell-attached patch-clamp electrophysiology.[3][4]
Cell-Attached Patch-Clamp Electrophysiology of Striatal Neurons
This technique allows for the recording of ionic currents through a small "patch" of membrane sealed to the tip of a glass micropipette, without disrupting the intracellular environment.[8]
Objective: To measure the activity of single potassium channels on rat caudate-putamen neurons in response to dopamine receptor activation and subsequent inhibition by PNU-37883A.
Methodology:
-
Tissue Preparation: Brain slices containing the caudate-putamen (striatum) are prepared from rats. Neurons are then acutely dissociated for electrophysiological recording.
-
Pipette Preparation: Glass micropipettes are fabricated and fire-polished to a tip resistance suitable for forming a high-resistance seal (GΩ seal) with the cell membrane. The pipette is filled with an appropriate electrolyte solution.
-
Seal Formation: The micropipette is carefully guided to the surface of an identified striatal neuron. Light suction is applied to form a gigaseal, electrically isolating the patch of membrane under the pipette tip.[8]
-
Channel Activation: A dopamine D2 receptor agonist is included in the pipette solution or applied to the bath to activate the target potassium channels within the membrane patch.
-
Application of PNU-37883A:
-
External Application: The compound is applied to the bath solution, allowing it to act on the external face of the ion channel.[4]
-
Back-filled Pipette Application: For time-dependent studies, the pipette is back-filled with a solution containing PNU-37883A, allowing it to diffuse to the tip and act on the channel over time.[3]
-
-
Data Acquisition: Using a patch-clamp amplifier in voltage-clamp mode, the current flowing through the single channel(s) is recorded. The voltage across the membrane patch is held constant to isolate the current.[8]
-
Data Analysis: The recorded currents are analyzed to determine channel properties such as conductance (pS), open probability (fractional open time), and the inhibitory effect of PNU-37883A.[3]
Mechanism of Action in Dopaminergic Signaling
In striatal neurons, dopamine acts as a key neuromodulator. The activation of G protein-coupled D2 receptors typically leads to the inhibition of the target neuron.[3] One mechanism for this inhibition is the activation of potassium channels, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability. The study utilizing U-37883A indicates that the compound directly opposes this D2-mediated effect by blocking the potassium channel itself.[3][4] This action is distinct from its effect on KATP channels, which are gated by intracellular ATP levels. The inhibition by U-37883A was found to be voltage-insensitive and was associated with a decrease in the fractional open time of the channel, suggesting an effect on channel gating.[3]
Conclusion and Future Directions
Initial studies reveal that PNU-37883 hydrochloride, in addition to its role as a vascular KATP channel blocker, is a potent inhibitor of dopamine D2 receptor-activated potassium channels in striatal neurons.[3][5] This potent action, occurring at sub-micromolar concentrations, distinguishes it from other KATP channel modulators and highlights its potential as a tool to investigate dopaminergic signaling in the central nervous system.[3]
Further research is warranted to:
-
Elucidate the precise molecular identity of the 85 pS dopamine-modulated potassium channel.
-
Investigate the in vivo effects of PNU-37883 hydrochloride on dopamine-related behaviors and pathologies.
-
Explore the therapeutic potential of this compound or its analogs in neurological disorders characterized by dysregulated dopaminergic transmission.
References
- 1. Dopaminergic modulation of axonal potassium channels and action potential waveform in pyramidal neurons of prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D(2) receptor modulation of K(+) channel activity regulates excitability of nucleus accumbens neurons at different membrane potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine - Wikipedia [en.wikipedia.org]
- 4. U-37883A potently inhibits dopamine-modulated K+ channels on rat striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Cell-attached and Whole-cell Patch-clamp Recordings of Dopamine Neurons in the Substantia Nigra Pars Compacta of Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Patch clamp - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to PNU 37883 Hydrochloride: A Selective Vascular K-ATP Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU 37883 hydrochloride (CAS Number: 57568-80-6) is a potent and selective antagonist of ATP-sensitive potassium (K-ATP) channels, with a pronounced preference for those found in vascular smooth muscle.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and key experimental data. Detailed protocols for electrophysiological and in vivo studies are presented to facilitate further research and development. Additionally, signaling pathways and experimental workflows are visualized to provide a clear understanding of its biological context and application.
Chemical and Physical Properties
This compound is a morpholinoguanidine derivative with the following properties:
| Property | Value | Reference |
| CAS Number | 57568-80-6 | [3][4][5] |
| Molecular Formula | C₂₁H₃₅N₃O·HCl | [2][5] |
| Molecular Weight | 381.98 g/mol | [2][3][5] |
| Purity | ≥98% | [2][5] |
| Solubility | Soluble in DMSO (to 25 mM) and ethanol (B145695) (to 100 mM) | [2][5] |
| Storage | Desiccate at room temperature | [2][5] |
Mechanism of Action
This compound selectively blocks ATP-sensitive potassium (K-ATP) channels. These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. The tissue-specific expression of different Kir6.x and SURx isoforms accounts for the diverse physiological roles of K-ATP channels.
This compound exhibits a notable selectivity for K-ATP channels containing the Kir6.1 subunit, which is predominantly expressed in vascular smooth muscle.[6][7][8] This selectivity distinguishes it from traditional sulfonylurea K-ATP channel blockers, such as glibenclamide, which are non-selective. The primary mechanism of action involves the direct blockade of the K-ATP channel pore, thereby inhibiting potassium efflux from the vascular smooth muscle cells.
Signaling Pathway of K-ATP Channel Blockade in Vascular Smooth Muscle
The blockade of K-ATP channels in vascular smooth muscle by this compound leads to membrane depolarization. This change in membrane potential activates voltage-gated calcium channels (VGCCs), resulting in an influx of extracellular calcium. The increased intracellular calcium concentration leads to the activation of calmodulin and myosin light chain kinase (MLCK), culminating in smooth muscle contraction and vasoconstriction.
Quantitative Data
Table 1: Inhibitory Activity of this compound on Cloned K-ATP Channels
| K-ATP Channel Subtype | IC₅₀ (µM) | Cell Line | Reference |
| Kir6.1/SUR2B | 6 | HEK-293 | [1][9][10] |
| Kir6.2/SUR2B | 15 | HEK-293 | [1][9][10] |
| Kir6.2Δ26 (SUR-independent) | 5 | HEK-293 | [1][10] |
| Kir6.2Δ26 + SUR2B | 38 | HEK-293 | [1][10] |
Table 2: In Vitro and In Vivo Effects of this compound
| Experimental Model | Effect | Concentration/Dose | Reference |
| Isolated mesenteric artery smooth muscle cells | Inhibition of Kir6 currents | Kd = 65 nM | [2][5] |
| Phenylephrine- or KCl-precontracted aortic rings | Attenuation of agmatine-induced relaxation | 0.1-10 nM | [1] |
| Rat middle meningeal artery (in vitro) | Inhibition of K-ATP opener-induced dilation | 10⁻⁷ and 3 x 10⁻⁷ M | [6] |
| Rat model (in vivo) | Inhibition of K-ATP opener-induced dilation of middle meningeal artery | 0.5 mg/kg | [6] |
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This protocol is adapted from studies investigating the effects of this compound on cloned K-ATP channels expressed in HEK-293 cells.[10][11]
Objective: To measure the inhibitory effect of this compound on whole-cell K-ATP channel currents.
Materials:
-
HEK-293 cells stably expressing the K-ATP channel subtype of interest.
-
Patch clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries.
-
External (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES; pH adjusted to 7.3 with KOH.
-
Internal (Bath) Solution (in mM): 140 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA; pH adjusted to 7.3 with KOH.
-
This compound stock solution in an appropriate solvent (e.g., water).
Procedure:
-
Culture HEK-293 cells expressing the desired K-ATP channel subtype on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the external solution.
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the internal solution.
-
Establish a gigaohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -70 mV.
-
Apply voltage steps (e.g., from -100 mV to +50 mV in 10 mV increments) to elicit whole-cell currents.
-
Record baseline K-ATP channel currents.
-
Perfuse the cell with varying concentrations of this compound and record the resulting currents.
-
A blocker of K-ATP channels, such as 10 mM BaCl₂, can be used to determine the BaCl₂-sensitive current for data normalization.[10]
Data Analysis:
-
Measure the peak current amplitude at each voltage step.
-
Calculate the percentage inhibition of the K-ATP current by this compound at each concentration.
-
Plot a concentration-response curve and fit the data to the Hill equation to determine the IC₅₀ value.
In Vivo Vasodilation Studies in a Rat Model
This protocol is based on studies investigating the effect of this compound on the dilation of the middle meningeal artery (MMA) in rats using a closed cranial window model.[6]
Objective: To assess the in vivo efficacy of this compound in blocking K-ATP channel opener-induced vasodilation.
Materials:
-
Male Sprague-Dawley rats (320-350 g).
-
Anesthesia (e.g., pentobarbital).
-
Surgical instruments for creating a closed cranial window.
-
Intravital microscope equipped for vessel diameter measurement.
-
K-ATP channel openers (e.g., levcromakalim (B1674936), pinacidil (B1677893), P-1075).
-
This compound solution for intravenous administration.
-
Physiological saline.
Procedure:
-
Anesthetize the rat and maintain a stable body temperature.
-
Surgically prepare a closed cranial window over the area of the middle meningeal artery. This involves thinning the skull and sealing a glass coverslip over the thinned area.
-
Allow the animal to stabilize for at least 1 hour after surgery.
-
Record baseline MMA diameter and mean arterial blood pressure (MABP).
-
Administer a K-ATP channel opener intravenously (e.g., levcromakalim at 0.025 mg/kg, pinacidil at 0.38 mg/kg, or P-1075 at 0.016 mg/kg) and record the change in MMA diameter and MABP.[6]
-
After a washout period and return to baseline, administer this compound intravenously (0.5 mg/kg).[6]
-
Ten minutes after this compound administration, administer the same dose of the K-ATP channel opener again.
-
Record the changes in MMA diameter and MABP.
Data Analysis:
-
Measure the MMA diameter before and after the administration of the K-ATP channel opener, both in the absence and presence of this compound.
-
Calculate the percentage change in vessel diameter in response to the vasodilator.
-
Statistically compare the vasodilator response before and after this compound administration to determine the inhibitory effect.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of vascular K-ATP channels. Its selectivity for Kir6.1-containing channels makes it particularly useful for dissecting the contributions of these specific channel subtypes in various biological processes, including the regulation of vascular tone and blood pressure. The detailed experimental protocols and data presented in this guide are intended to support the scientific community in advancing research in this area and exploring the therapeutic potential of selective K-ATP channel modulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | 57568-80-6 | HCA56880 [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. This compound | Inward Rectifier Potassium Channel | Tocris Bioscience [tocris.com]
- 6. KATP channel expression and pharmacological in vivo and in vitro studies of the KATP channel blocker PNU-37883A in rat middle meningeal arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular analysis of the subtype-selective inhibition of cloned KATP channels by PNU-37883A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kup.at [kup.at]
- 9. PNU37883A | Kir6 inhibitor | Probechem Biochemicals [probechem.com]
- 10. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU-37883 Hydrochloride: An In-depth Technical Guide on a Selective Vascular K-ATP Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-37883 hydrochloride is a potent and selective antagonist of the vascular ATP-sensitive potassium (K-ATP) channels.[1][2] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and pharmacological characteristics. Detailed summaries of its mechanism of action, drawing from key in vitro and in vivo studies, are presented. This document is intended to serve as a core resource for researchers and professionals engaged in drug discovery and development, offering curated data and insights into the experimental evaluation of this compound.
Molecular Structure and Physicochemical Properties
PNU-37883 hydrochloride, also known as U-37883A, is chemically identified as 4-morpholinecarboximidine-N-1-adamantyl-N′-cyclohexylhydrochloride.[3][4] It belongs to the guanidine (B92328) class of compounds.[4]
Table 1: Physicochemical Properties of PNU-37883 Hydrochloride
| Property | Value | Reference(s) |
| Chemical Formula | C₂₁H₃₅N₃O·HCl | [1] |
| Molecular Weight | 381.98 g/mol | [1] |
| CAS Number | 57568-80-6 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (up to 25 mM) and ethanol (B145695) (up to 100 mM) | [1] |
| Purity | Typically ≥98% (as determined by HPLC) | [2] |
| Storage | Desiccate at room temperature | [1] |
Synthesis and Characterization
While PNU-37883 hydrochloride is commercially available from various suppliers for research purposes, detailed protocols for its synthesis and purification are not extensively described in publicly available literature. The structural complexity, involving the adamantyl, cyclohexyl, and morpholine (B109124) moieties linked by a guanidinium (B1211019) core, suggests a multi-step synthetic route.
Characterization of PNU-37883 hydrochloride typically involves standard analytical techniques to confirm its identity and purity. These methods include:
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
Mechanism of Action and Pharmacology
PNU-37883 hydrochloride is a selective blocker of ATP-sensitive potassium (K-ATP) channels, with a pronounced selectivity for the vascular smooth muscle subtype.[4][5] K-ATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[4] Different combinations of these subunits confer tissue-specific pharmacological properties.[4]
The primary mechanism of action of PNU-37883 hydrochloride involves the direct inhibition of the K-ATP channel, leading to the closure of the potassium pore. This inhibition prevents the efflux of K+ ions from the vascular smooth muscle cells. The resulting membrane depolarization leads to the opening of voltage-gated Ca²⁺ channels, an influx of extracellular Ca²⁺, and subsequent vasoconstriction. PNU-37883 hydrochloride effectively antagonizes the vasodilation induced by K-ATP channel openers like pinacidil (B1677893) and levcromakalim.[2][3]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by PNU-37883 hydrochloride in vascular smooth muscle cells.
Caption: Signaling pathway of PNU-37883 HCl in vascular smooth muscle cells.
Pharmacological Data
The selectivity of PNU-37883 hydrochloride for different K-ATP channel subtypes has been quantified in various studies.
Table 2: Inhibitory Activity of PNU-37883 Hydrochloride on K-ATP Channel Subtypes
| Channel Subtype | Cell Line | IC₅₀ (µM) | Reference(s) |
| Kir6.2/SUR2B (putative smooth muscle) | HEK-293 | 15 | [5] |
| Kir6.1/SUR2B (putative smooth muscle) | HEK-293 | 6 | [5] |
| Kir6.2/SUR1 (pancreatic β-cell) | HEK-293 | >100 | [5] |
| Kir6.2/SUR2A (cardiac) | HEK-293 | >100 | [5] |
| Kir6.2Δ26 (pore-forming subunit alone) | HEK-293 | 5 | [5] |
| Kir6.2Δ26 + SUR2B | HEK-293 | 38 | [5] |
Table 3: Binding Affinity of PNU-37883 Hydrochloride
| Target | Preparation | K_d (nM) | Reference(s) |
| Kir6 Channels | Isolated mesenteric artery smooth muscle cells | 65 | [1][2] |
Key Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
The inhibitory effects of PNU-37883 hydrochloride on K-ATP channels are commonly assessed using the whole-cell patch-clamp technique in cell lines stably expressing specific channel subtypes (e.g., HEK-293 cells).
Methodology:
-
Cell Culture: HEK-293 cells stably expressing the desired Kir6.x/SURx subunits are cultured under standard conditions.
-
Electrophysiological Recording:
-
Whole-cell currents are recorded in a symmetrical potassium (140 mM) gradient.
-
Patch pipettes are pulled from borosilicate glass and have a resistance of 2-5 MΩ when filled with the intracellular solution.
-
The standard whole-cell configuration is achieved by applying gentle suction after forming a giga-ohm seal.
-
Currents are elicited by applying voltage steps (e.g., 100 ms (B15284909) steps in 10 mV increments from a holding potential of 0 mV).
-
-
Drug Application: PNU-37883 hydrochloride is applied to the bath solution at various concentrations to determine its inhibitory effect on the K-ATP channel currents.
-
Data Analysis: The concentration-response curve is generated to calculate the IC₅₀ value.
References
- 1. kup.at [kup.at]
- 2. [PDF] KATP Channels in Vascular Smooth Muscle: Structure, Regulation and Functional Roles | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Functional roles of KATP channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Preparation of PNU 37883 Hydrochloride Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract
PNU 37883 hydrochloride is a selective antagonist for the vascular form of the ATP-sensitive potassium (KATP) channel, specifically inhibiting Kir6.1/SUR2B and Kir6.2/SUR2B channels.[1][2][3] Accurate preparation of stock solutions is crucial for ensuring the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in Dimethyl Sulfoxide (DMSO).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate calculations and preparation of stock solutions.
| Property | Value | References |
| Molecular Formula | C₂₁H₃₅N₃O·HCl | [1][4][5] |
| Molecular Weight | 381.98 g/mol | [1][2][4][5] |
| CAS Number | 57568-80-6 | [1][4][5] |
| Solubility in DMSO | Up to 25 mM | [2][5][6] |
| Appearance | White to off-white solid |
Experimental Protocol
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
Always wear appropriate PPE when handling this compound and DMSO.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
Stock Solution Preparation (Example: 10 mM)
The following protocol describes the preparation of a 10 mM stock solution. The required mass of this compound can be adjusted to achieve the desired concentration and volume.
-
Equilibrate: Allow the this compound powder to reach room temperature before opening the container to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.82 mg of the compound.
-
Dissolve: Add the appropriate volume of DMSO to the vial containing the weighed compound.
-
Mix: Vortex the solution thoroughly to facilitate dissolution.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, sonication or gentle warming (up to 60°C) can be applied.[1] Ensure the vial is properly sealed during these steps.
-
Aliquot: Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store: Store the aliquots at the recommended temperature (see Section 4.0).
Calculation Guide
The following formula can be used to calculate the required mass of this compound for a desired stock concentration and volume:
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
Table 2 provides pre-calculated masses for common stock concentrations and volumes.
| Desired Concentration | Volume | Mass of this compound |
| 1 mM | 1 mL | 0.382 mg |
| 5 mM | 1 mL | 1.91 mg |
| 10 mM | 1 mL | 3.82 mg |
| 25 mM | 1 mL | 9.55 mg |
Storage and Stability
Proper storage is critical to maintain the stability and activity of the this compound stock solution.
-
Short-term storage: Store at -20°C for up to one month.[1][5]
-
Long-term storage: For storage longer than one month, it is recommended to store aliquots at -80°C, which can preserve stability for up to six months.[1]
Always protect the stock solution from light and moisture. Before use, thaw the aliquot at room temperature and ensure the compound is fully dissolved before adding it to your experimental system.
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway
This compound acts by blocking the KATP channels in vascular smooth muscle cells, which leads to membrane depolarization and subsequent physiological responses.
Caption: Mechanism of Action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | KATP channels antagonist | Hello Bio [hellobio.com]
- 3. K(ATP) channel expression and pharmacological in vivo and in vitro studies of the K(ATP) channel blocker PNU-37883A in rat middle meningeal arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. hellobio.com [hellobio.com]
- 6. rndsystems.com [rndsystems.com]
Application Notes and Protocols for PNU 37883 Hydrochloride in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU 37883 hydrochloride is a potent and selective blocker of ATP-sensitive potassium (K-ATP) channels, with a notable preference for those found in vascular smooth muscle.[1][2] This selectivity makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of vascular K-ATP channels. These channels, formed by Kir6.x pore-forming subunits and sulfonylurea receptor (SUR) regulatory subunits, play a crucial role in coupling cellular metabolism to membrane potential.[3] this compound is a non-sulfonylurea compound that inhibits K-ATP channels by interacting with the pore-forming Kir6.x subunit.[4][5] This document provides detailed application notes and protocols for the use of this compound in patch clamp electrophysiology studies.
Mechanism of Action
This compound exerts its inhibitory effect on K-ATP channels by directly blocking the ion-conducting pore formed by the Kir6.x subunits.[4][5] This mechanism is distinct from that of sulfonylurea drugs, which primarily act on the SUR subunit. The compound shows selectivity for K-ATP channels containing different Kir6.x and SUR subunits, with a higher affinity for channels typically found in smooth muscle.[1][4][5]
Quantitative Data: Inhibitory Potency of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for various K-ATP channel subtypes, as determined by patch clamp electrophysiology in HEK-293 cells.
| K-ATP Channel Subtype | IC50 (µM) | Cell Type | Reference |
| Kir6.1 / SUR2B | 6 | HEK-293 | [1][4][5] |
| Kir6.2 / SUR2B | 15 | HEK-293 | [1][4][5] |
| Kir6.2Δ26 (without SUR) | 5 | HEK-293 | [1][4] |
| Kir6.2Δ26 + SUR2B | 38 | HEK-293 | [1][4] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, refer to the following diagrams:
Figure 1: Signaling pathway of this compound action.
Figure 2: Experimental workflow for patch clamp analysis.
Experimental Protocols
This section details the methodologies for investigating the effects of this compound on K-ATP channels using whole-cell patch clamp electrophysiology.
Materials and Reagents
-
Cells: Human Embryonic Kidney (HEK-293) cells stably or transiently expressing the K-ATP channel subunits of interest (e.g., Kir6.1/SUR2B or Kir6.2/SUR2B).
-
This compound: Prepare a stock solution (e.g., 10-25 mM) in DMSO or ethanol (B145695) and store at -20°C.[6][7] Final dilutions should be made in the external solution on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
-
External (Bath) Solution (in mM): 140 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES. Adjust pH to 7.4 with KOH.
-
Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 2 Mg-ATP, 0.3 Na-GTP, 10 HEPES.[6] Adjust pH to 7.2 with KOH. For studying K-ATP channels, the ATP concentration can be varied to modulate channel activity.
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ when filled with the internal solution.[6]
Whole-Cell Patch Clamp Procedure
-
Cell Plating: Plate the HEK-293 cells expressing the desired K-ATP channel subtype onto glass coverslips 24-48 hours before the experiment. Use cells between passages 5-25 for optimal results.
-
Solution Preparation: Prepare fresh external and internal solutions and filter them (0.2 µm filter) before use. Prepare serial dilutions of this compound from the stock solution in the external solution.
-
Pipette Preparation: Pull glass capillaries to the desired resistance. Fill the pipette with the internal solution, ensuring no air bubbles are trapped at the tip.
-
Establishing a Recording:
-
Place the coverslip with the cells in the recording chamber and perfuse with the external solution at a rate of 1-2 mL/min.
-
Under a microscope, approach a healthy, isolated cell with the patch pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.
-
After achieving a stable Giga-seal, apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply a voltage ramp or step protocol to elicit K-ATP channel currents. A typical protocol could be a ramp from -100 mV to +100 mV over 200 ms, or steps to various potentials.
-
Record the baseline K-ATP current in the external solution for a stable period.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Record the current inhibition until a steady-state effect is observed.
-
To determine the IC50, apply a range of this compound concentrations to different cells and measure the percentage of current inhibition.
-
-
Data Analysis:
-
Measure the peak or steady-state current amplitude at a specific voltage in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
-
Troubleshooting
-
Unstable Seal: Ensure clean solutions and pipettes. Use healthy cells at an appropriate confluency.
-
Low Current Amplitude: The expression of K-ATP channels may be low. The internal solution with low ATP will help to increase the open probability of the channels.
-
No Drug Effect: Verify the concentration and proper dilution of the this compound stock solution. Ensure the perfusion system is working correctly.
By following these detailed protocols and application notes, researchers can effectively utilize this compound as a selective tool to investigate the role of vascular K-ATP channels in their experimental models.
References
- 1. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Heterologous Expression and Patch-Clamp Recording of P2X Receptors in HEK293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. Automated patch clamp analysis of heterologously expressed Kir6.2/SUR1 and Kir6.1/SUR2B KATP currents - PMC [pmc.ncbi.nlm.nih.gov]
PNU 37883 Hydrochloride: A Selective Blocker for Investigating Kir6.1/SUR2B K-ATP Channels
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
PNU 37883 hydrochloride is a potent and selective pharmacological tool for studying the function and physiological roles of ATP-sensitive potassium (K-ATP) channels, particularly those found in vascular smooth muscle. Contrary to its occasional mischaracterization, this compound is not a channel opener but a selective blocker of K-ATP channels, with a notable preference for channels containing the Kir6.1 pore-forming subunit, which are typically associated with the SUR2B regulatory subunit in vascular tissue.[1][2][3] This selectivity allows for the targeted investigation of Kir6.1/SUR2B channel activity in various physiological and pathophysiological processes, including the regulation of vascular tone and blood pressure.[4][5]
This document provides detailed application notes and experimental protocols for utilizing this compound to study Kir6.1/SUR2B channels.
Mechanism of Action
This compound exerts its inhibitory effect on K-ATP channels by directly interacting with the pore-forming Kir6.1 subunit.[5][6][7][8] This mechanism distinguishes it from sulfonylurea drugs, which primarily act on the SUR subunit.[6][7] The C-terminus of the Kir6.1 subunit has been identified as a critical determinant for the inhibitory action of this compound.[8][9] By blocking the pore, this compound prevents the efflux of potassium ions, leading to membrane depolarization. In vascular smooth muscle cells, this depolarization results in the opening of voltage-gated calcium channels, increased intracellular calcium, and subsequent vasoconstriction, thereby antagonizing the effects of K-ATP channel openers.
Data Presentation
The inhibitory potency of this compound varies across different K-ATP channel subtypes. The following table summarizes the quantitative data from studies on its effects on various channel compositions.
| Channel Composition | Cell Type | Method | Parameter | Value | Reference |
| Kir6.1/SUR2B | HEK-293 | Whole-cell patch clamp | IC50 | 6 µM | [1][6][7][10] |
| Kir6.2/SUR2B | HEK-293 | Whole-cell patch clamp | IC50 | 15 µM | [1][6][7][10] |
| Kir6.2Δ26 (without SUR) | HEK-293 | Whole-cell patch clamp | IC50 | 5 µM | [1][6][7][10] |
| Kir6.2Δ26 + SUR2B | HEK-293 | Whole-cell patch clamp | IC50 | 38 µM | [1][6][7] |
| Kir6.1/SUR2B | Xenopus oocytes | Two-electrode voltage clamp | Fractional Inhibition (at 10 µM) | 0.70 | [8][11] |
| Kir6.2/SUR2B | Xenopus oocytes | Two-electrode voltage clamp | Fractional Inhibition (at 10 µM) | 0.07 | [8][11] |
| Native vascular K-ATP channels | Isolated mesenteric artery smooth muscle cells | Patch clamp | Kd | 65 nM | [4] |
Experimental Protocols
Protocol 1: Electrophysiological Characterization of Kir6.1/SUR2B Channel Inhibition using Whole-Cell Patch Clamp
This protocol describes how to measure the inhibitory effect of this compound on Kir6.1/SUR2B channels stably expressed in a mammalian cell line (e.g., HEK-293).
Materials:
-
HEK-293 cells stably expressing Kir6.1 and SUR2B subunits
-
This compound
-
K-ATP channel opener (e.g., pinacidil)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries
-
Cell culture reagents
-
Extracellular (bath) solution: 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.4 with KOH
-
Intracellular (pipette) solution: 140 mM KCl, 10 mM HEPES, 2 mM MgCl2, 1 mM K2ATP, pH 7.2 with KOH
Procedure:
-
Cell Preparation: Plate the HEK-293 cells expressing Kir6.1/SUR2B onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Recording Setup: Mount the coverslip onto the recording chamber of the patch-clamp rig and perfuse with the extracellular solution.
-
Giga-seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance seal ( >1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.[12]
-
Baseline Current Recording: Clamp the cell membrane potential at a holding potential of -60 mV. Record the baseline whole-cell current.
-
Channel Activation: Perfuse the cell with the extracellular solution containing a K-ATP channel opener (e.g., 100 µM pinacidil) to activate the Kir6.1/SUR2B channels and record the resulting outward current.
-
Application of this compound: Once a stable outward current is achieved, co-perfuse the cell with the channel opener and varying concentrations of this compound (e.g., 0.1 µM to 100 µM).
-
Data Acquisition: Record the current inhibition at each concentration of this compound.
-
Data Analysis: Plot the percentage of current inhibition against the concentration of this compound to determine the IC50 value.
Protocol 2: Ex Vivo Vascular Tension Study of this compound
This protocol outlines the procedure for assessing the functional antagonism of K-ATP channel-mediated vasodilation by this compound in isolated arterial rings.
Materials:
-
Male Wistar rats (or other suitable animal model)
-
Isolated organ bath system with force transducers and data acquisition software
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.7 mM glucose)
-
Phenylephrine (B352888) (or other vasoconstrictor)
-
K-ATP channel opener (e.g., levcromakalim, pinacidil)
-
This compound
Procedure:
-
Tissue Preparation: Euthanize the rat and carefully dissect the thoracic aorta or mesenteric artery. Cut the artery into 2-3 mm rings.
-
Mounting: Mount the arterial rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.
-
Pre-contraction: Contract the arterial rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Vasodilation with K-ATP Opener: Once a stable contraction is achieved, cumulatively add a K-ATP channel opener (e.g., levcromakalim, 1 nM to 10 µM) to generate a concentration-response curve for vasodilation.
-
Incubation with this compound: In separate experiments, after the pre-contraction with phenylephrine, incubate the arterial rings with a fixed concentration of this compound (e.g., 100 nM or 1 µM) for 20-30 minutes.[5]
-
Repeat Vasodilation Curve: In the presence of this compound, repeat the cumulative concentration-response curve for the K-ATP channel opener.
-
Data Analysis: Compare the concentration-response curves for the K-ATP opener in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism.
Visualizations
Caption: Signaling pathway of Kir6.1/SUR2B channel-mediated vasodilation and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PNU37883A | Kir6 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Pharmacological Profile of U-37883A, a Channel Blocker of Smooth Muscle-Type ATP-Sensitive K Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. KATP channel expression and pharmacological in vivo and in vitro studies of the KATP channel blocker PNU-37883A in rat middle meningeal arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular analysis of the subtype-selective inhibition of cloned KATP channels by PNU-37883A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kir6.1 and SUR2B in Cantú syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | KATP channels antagonist | Hello Bio [hellobio.com]
- 11. Molecular analysis of the subtype-selective inhibition of cloned KATP channels by PNU-37883A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Application Notes: Western Blot Analysis of Cellular Signaling Following PNU-282987 Hydrochloride Treatment
Note on Compound Name: The compound "PNU 37883 hydrochloride" is not widely documented in scientific literature. This document pertains to the well-characterized and structurally related selective α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) agonist, PNU-282987 . It is presumed this is the compound of interest.
Principle
PNU-282987 is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (α7nAChR). The binding of PNU-282987 to α7nAChR, a ligand-gated ion channel, initiates a cascade of intracellular signaling events crucial for neuronal function, survival, and inflammation modulation. Western blot analysis is a powerful immunoassay used to detect and quantify the expression levels of specific proteins within a cell lysate. By analyzing key downstream proteins after PNU-282987 treatment, researchers can elucidate its mechanism of action and pharmacodynamic effects.
Activation of α7nAChR by PNU-282987 has been shown to modulate several critical signaling pathways, including:
-
PI3K/Akt Pathway: Promotes cell survival and inhibits apoptosis. PNU-282987 treatment typically leads to an increase in the phosphorylation of Akt (p-Akt).[1][2]
-
MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival. PNU-282987 can induce the phosphorylation of ERK1/2 (p-ERK1/2).[3][4][5]
-
CREB Pathway: The cAMP response element-binding protein (CREB) is a transcription factor that plays a key role in neuronal plasticity and long-term memory formation. Its phosphorylation (p-CREB) is often increased following PNU-282987 stimulation, downstream of ERK and CaMKII.[5][6][7]
-
NF-κB Pathway: This pathway is central to the inflammatory response. PNU-282987 can exert anti-inflammatory effects by inhibiting the NF-κB signaling cascade.[8][9]
This protocol provides a detailed method for treating cells with PNU-282987, preparing cell lysates, and performing Western blot analysis to measure changes in the phosphorylation state and total protein levels of key signaling molecules.
Data Presentation
Quantitative data from Western blot analysis should be presented to compare the effects of PNU-282987 treatment relative to control conditions. Densitometry is used to measure the band intensity, which is then normalized to a loading control (e.g., β-Actin or GAPDH). For phosphorylation studies, the phosphorylated protein signal is further normalized to the total protein signal.
Table 1: Effect of PNU-282987 on PI3K/Akt Pathway Activation
| Treatment Group | p-Akt / t-Akt Ratio (Normalized to Control) | Fold Change vs. Vehicle |
|---|---|---|
| Vehicle Control | 1.00 ± 0.12 | 1.0 |
| PNU-282987 (10 µM) | 2.54 ± 0.21 | 2.54 |
| PNU-282987 + α7 Antagonist | 1.15 ± 0.15 | 1.15 |
Table 2: Effect of PNU-282987 on MAPK/ERK and CREB Pathway Activation
| Treatment Group | p-ERK / t-ERK Ratio (Normalized to Control) | p-CREB / t-CREB Ratio (Normalized to Control) |
|---|---|---|
| Vehicle Control | 1.00 ± 0.09 | 1.00 ± 0.11 |
| PNU-282987 (10 µM) | 3.12 ± 0.25 | 2.89 ± 0.19 |
| PNU-282987 + MEK Inhibitor | 1.21 ± 0.13 | 1.35 ± 0.14 |
Mandatory Visualizations
References
- 1. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. jneurosci.org [jneurosci.org]
- 7. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Application Notes and Protocols: PNU 37883 Hydrochloride in Cerebral Blood Flow Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
PNU 37883 hydrochloride is a potent and selective antagonist of vascular ATP-sensitive potassium (KATP) channels.[1] It exhibits a higher affinity for KATP channels in vascular smooth muscle compared to those in cardiac or skeletal muscle, making it a valuable pharmacological tool for investigating the role of these channels in regulating vascular tone and blood flow.[2] Specifically, this compound has been utilized in studies to elucidate the contribution of KATP channels to cerebral hemodynamics, including cerebral blood flow (CBF).[3][4] These notes provide detailed application information and protocols for the use of this compound in cerebral blood flow research.
Data Presentation: Quantitative Effects of this compound
The following table summarizes the quantitative data on the inhibitory effects of this compound on various KATP channel subtypes and its functional effects in vascular preparations.
| Parameter | Value | Cell/Tissue Type | Comments | Reference |
| IC50 | 6 μM | HEK-293 cells expressing Kir6.1/SUR2B | Represents the putative smooth muscle KATP channel. | [1][5] |
| IC50 | 15 μM | HEK-293 cells expressing Kir6.2/SUR2B | Another putative smooth muscle KATP channel subtype. | [1][5] |
| IC50 | 5 μM | HEK-293 cells expressing Kir6.2Δ26 (without SUR subunit) | Suggests a direct interaction with the pore-forming subunit. | [1][5] |
| IC50 | 38 μM | HEK-293 cells expressing Kir6.2Δ26 with SUR2B | The presence of the SUR2B subunit decreases the inhibitory potency. | [1] |
| Kd | 65 nM | Isolated mesenteric artery smooth muscle cells | Demonstrates high-affinity binding to native vascular KATP channels. | |
| Effective Concentration (in vitro) | 10⁻⁷ M and 3 x 10⁻⁷ M | Rat middle meningeal artery (MMA) | Significantly inhibited dilatory responses to KATP channel openers.[6] | [6] |
| Effective Dose (in vivo) | 0.5 mg/kg | Rat | Significantly inhibited the in vivo dilatory effect of KATP channel openers in the middle meningeal artery.[6][7] | [6][7] |
Experimental Protocols
Protocol 1: In Vivo Cerebral Blood Flow Measurement using a Closed Cranial Window Model in Rats
This protocol describes the use of this compound to investigate its effect on KATP channel opener-induced vasodilation in the cerebral circulation of anesthetized rats.
1. Animal Preparation: a. Anesthetize a male Sprague-Dawley rat (250-350 g) with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.). b. Tracheotomize the rat and mechanically ventilate with room air supplemented with oxygen. c. Insert a catheter into the femoral artery to monitor blood pressure and a catheter into the femoral vein for drug administration. d. Mount the rat's head in a stereotaxic frame.
2. Cranial Window Implantation: a. Make a midline incision on the scalp and expose the skull. b. Create a craniotomy (approximately 10 mm in diameter) over the parietal cortex. c. Carefully remove the dura mater to expose the pial vessels. d. Secure a glass coverslip over the craniotomy with dental cement to create a closed cranial window.
3. Experimental Procedure: a. Allow the animal to stabilize for at least 30 minutes after surgery. b. Continuously superfuse the cranial window with artificial cerebrospinal fluid (aCSF) at 37°C. c. Record baseline pial arteriolar diameter using a videomicroscopy system. d. Administer a KATP channel opener (e.g., pinacidil, levcromakalim) either topically via the aCSF superfusion or intravenously. e. After observing a stable vasodilator response, administer this compound (0.5 mg/kg) intravenously.[6][7] f. Continue to record the pial arteriolar diameter to determine the inhibitory effect of this compound on the KATP channel opener-induced dilation.
4. Data Analysis: a. Measure the vessel diameter at multiple time points before and after drug administration. b. Express the changes in diameter as a percentage of the baseline diameter. c. Use appropriate statistical tests to compare the vasodilator responses before and after this compound administration.
Protocol 2: In Vitro Vascular Reactivity Study using Isolated Cerebral Arteries
This protocol details the methodology for assessing the effect of this compound on the vasodilation of isolated cerebral arteries in a myograph system.
1. Tissue Preparation: a. Euthanize a rat or mouse and carefully dissect the brain in ice-cold physiological salt solution (PSS). b. Isolate segments of the middle cerebral artery or other cerebral arteries of interest under a dissecting microscope. c. Cut the artery segments into rings (approximately 2 mm in length).
2. Myograph Setup: a. Mount the arterial rings on two small wires in the jaws of a wire myograph. b. Place the myograph chambers in a heated water bath maintained at 37°C and bubble with a gas mixture (e.g., 95% O2, 5% CO2). c. Equilibrate the arterial rings under a standardized resting tension for approximately 60 minutes.
3. Experimental Procedure: a. After equilibration, induce a stable contraction in the arterial rings using a vasoconstrictor (e.g., phenylephrine, U46619). b. Once a stable plateau of contraction is reached, cumulatively add a KATP channel opener (e.g., pinacidil) to generate a concentration-response curve. c. In a separate set of experiments, pre-incubate the arterial rings with this compound (e.g., 10⁻⁷ M to 3 x 10⁻⁷ M) for a defined period (e.g., 20-30 minutes) before inducing contraction.[6] d. Repeat the cumulative addition of the KATP channel opener in the presence of this compound.
4. Data Analysis: a. Record the changes in tension in response to the KATP channel opener. b. Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. c. Compare the concentration-response curves of the KATP channel opener in the absence and presence of this compound to determine the inhibitory effect.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological Profile of U-37883A, a Channel Blocker of Smooth Muscle-Type ATP-Sensitive K Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KATP channels in cerebral hemodynamics: a systematic review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | KATP channels in cerebral hemodynamics: a systematic review of preclinical and clinical studies [frontiersin.org]
- 5. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. K(ATP) channel expression and pharmacological in vivo and in vitro studies of the K(ATP) channel blocker PNU-37883A in rat middle meningeal arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KATP channel expression and pharmacological in vivo and in vitro studies of the KATP channel blocker PNU-37883A in rat middle meningeal arteries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Diuretic Activity of PNU 37883 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU 37883 hydrochloride is a selective antagonist of the vascular ATP-sensitive potassium (KATP) channel, demonstrating diuretic properties.[1][2] Its mechanism of action involves the specific blockade of KATP channels, with a particular affinity for those containing the Kir6.1/SUR2B subunits, which are present in the kidney and vascular smooth muscle.[3][4] This document provides detailed protocols for assessing the diuretic activity of this compound in a research setting, guidance on data presentation, and visualizations to illustrate the experimental workflow and underlying signaling pathway.
Data Presentation
In Vitro Activity of this compound
| Channel Subtype | IC50 (µM) | Cell Line | Description |
| Kir6.1/SUR2B | 6 | HEK-293 | Putative smooth muscle KATP channel. |
| Kir6.2/SUR2B | 15 | HEK-293 | Putative smooth muscle KATP channel. |
| Kir6.2Δ26 | 5 | HEK-293 | C-terminal truncated pore-forming subunit of Kir6.2, forming a functional channel in the absence of SUR. |
In Vivo Diuretic Activity of this compound
| Animal Model | Route of Administration | Dose Range | Key Findings | Reference |
| Conscious Dogs | Oral | 6-60 mg/kg | Exhibited high natriuretic efficacy with minimal kaliuresis. Reduced plasma renin activity by 46-76%. Less potent than hydrochlorothiazide (B1673439) (0.15-1.5 mg/kg) and furosemide (B1674285) (0.3-3.0 mg/kg). | [5] |
| Anesthetized Rats | Intravenous | 1, 5, 15 mg/kg | At 15 mg/kg, increased early distal tubular flow rate from 10 to 18 nl/min and early distal tubular Na+ concentration from 35 to 51 mM. | [6] |
| Conscious Rats | In vivo (unspecified) | 0.5 mg/kg | Significantly inhibited the dilatory effect of KATP channel openers in the middle meningeal artery. | [3][4] |
Experimental Protocols
Protocol 1: Assessment of Diuretic Activity in Rats
This protocol is designed to evaluate the diuretic, natriuretic, and kaliuretic effects of this compound in rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water, or a solution in DMSO/ethanol further diluted in saline, based on solubility data)[1]
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Metabolic cages for individual housing and urine/feces separation
-
Gavage needles
-
Graduated cylinders for urine volume measurement
-
Flame photometer or ion-selective electrode analyzer for electrolyte measurement[7][8][9]
-
Standard laboratory equipment (balances, vortex mixer, etc.)
Procedure:
-
Acclimatization: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow for adaptation to the new environment.[10]
-
Fasting: Withhold food for 18 hours before the experiment to ensure an empty stomach and uniform absorption. Water should be available ad libitum.[10]
-
Hydration: Administer a saline load (0.9% NaCl, 25 ml/kg body weight) to all animals by oral gavage to ensure a baseline level of urine flow.
-
Grouping: Divide the animals into the following groups (n=6-8 animals per group):
-
Group 1: Vehicle control
-
Group 2: this compound (low dose, e.g., 5 mg/kg)
-
Group 3: this compound (mid dose, e.g., 15 mg/kg)
-
Group 4: this compound (high dose, e.g., 50 mg/kg)
-
Group 5: Positive control (e.g., Hydrochlorothiazide 10 mg/kg or Furosemide 20 mg/kg)
-
-
Drug Administration: Immediately after the saline load, administer the test compound or vehicle orally via gavage.
-
Urine Collection: Place the animals back into their metabolic cages. Collect urine at predetermined intervals, for example, 0-4 hours, 4-8 hours, and 8-24 hours post-administration.
-
Measurements:
-
Urine Volume: At the end of each collection period, record the total volume of urine for each rat.
-
Electrolyte Concentrations: Centrifuge the urine samples to remove any contaminants. Analyze the supernatant for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or an ion-selective electrode analyzer.[7][8][9]
-
-
Data Analysis:
-
Calculate the total urine output (ml/kg) and the total excretion of Na+, K+, and Cl- (mmol/kg) for each animal over the 24-hour period.
-
Calculate the Na+/K+ ratio to assess the potassium-sparing potential.
-
Compare the results from the this compound-treated groups with the vehicle control and positive control groups using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test).
-
Mandatory Visualizations
Signaling Pathway of this compound in the Renal Tubule
Caption: Mechanism of diuretic action of this compound.
Experimental Workflow for Assessing Diuretic Activity
Caption: Experimental workflow for in vivo diuretic activity assessment.
References
- 1. This compound | KATP channels antagonist | Hello Bio [hellobio.com]
- 2. ATP-sensitive K+ channels in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. K(ATP) channel expression and pharmacological in vivo and in vitro studies of the K(ATP) channel blocker PNU-37883A in rat middle meningeal arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KATP channel expression and pharmacological in vivo and in vitro studies of the KATP channel blocker PNU-37883A in rat middle meningeal arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Automated determination of urinary Na+, K+, chloride, inorganic phosphate, urea, and creatinine without sample dilution, with the "RA-XT" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Sodium and potassium content of 24 h urinary collections: a comparison between field- and laboratory-based analysers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptsimlab.com [rjptsimlab.com]
Application Notes and Protocols for PNU-37883 Hydrochloride in Isolated Artery Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-37883 hydrochloride is a selective antagonist of the vascular ATP-sensitive potassium (KATP) channels.[1][2] It exhibits a higher affinity for KATP channels found in vascular smooth muscle compared to those in cardiac or pancreatic tissues.[3] This selectivity is attributed to its interaction with the inwardly rectifying potassium channel subunit Kir6.1, a key component of vascular KATP channels.[3][4][5] These channels play a crucial role in regulating vascular tone and blood pressure by coupling cellular metabolism to membrane excitability.[5][6][7] Opening of these channels leads to hyperpolarization and vasorelaxation, while their inhibition causes vasoconstriction.[6]
These application notes provide a comprehensive guide for the use of PNU-37883 hydrochloride in isolated artery experiments to investigate its effects on vascular function.
Mechanism of Action
PNU-37883 hydrochloride selectively blocks KATP channels in vascular smooth muscle.[3] The vascular KATP channel is predominantly composed of the Kir6.1 pore-forming subunit and the sulfonylurea receptor (SUR) 2B subunit (Kir6.1/SUR2B).[3][4][8] Unlike sulfonylurea drugs that act on the SUR subunit, PNU-37883A is thought to interact directly with the pore-forming Kir6.1 subunit.[9] By blocking these channels, PNU-37883 hydrochloride prevents potassium efflux, leading to membrane depolarization, activation of voltage-gated calcium channels, increased intracellular calcium, and subsequent vasoconstriction or inhibition of vasodilation.
Caption: Signaling pathway of PNU-37883 hydrochloride in vascular smooth muscle.
Data Presentation
In Vitro Efficacy of PNU-37883 Hydrochloride
| Channel Subtype | Cell Line | IC50 | Reference |
| Kir6.1/SUR2B | HEK-293 | 6 μM | [1][9] |
| Kir6.2/SUR2B | HEK-293 | 15 μM | [1][9] |
| Kir6.2Δ26 | HEK-293 | 5 μM | [1][9] |
| Kir6.2Δ26 + SUR2B | HEK-293 | 38 μM | [1][9] |
Effects of PNU-37883 Hydrochloride on Isolated Arteries
| Artery Type | Species | Experimental Condition | PNU-37883A Concentration | Observed Effect | Reference |
| Mesenteric Artery | Not Specified | Isolated smooth muscle cells | K_d = 65 nM | Inhibition of Kir6 currents | [2] |
| Aortic Rings | Rat | Pre-contracted with phenylephrine (B352888) or KCl | 0.1-10 nM | Attenuation of agmatine-induced relaxation | [1] |
| Middle Meningeal Artery | Rat | Pre-contracted with 5-HT (10⁻⁵ M) | 10⁻⁷ M and 3 x 10⁻⁷ M | Inhibition of levcromakalim, pinacidil, and P-1075-induced dilation | [4][8] |
Experimental Protocols
Protocol 1: Evaluation of PNU-37883 Hydrochloride's Effect on KATP Channel Opener-Induced Vasodilation in Isolated Arteries
This protocol details the investigation of PNU-37883 hydrochloride's ability to inhibit vasodilation induced by KATP channel openers.
1. Materials and Reagents:
-
PNU-37883 hydrochloride
-
KATP channel opener (e.g., pinacidil, levcromakalim)
-
Vasoconstrictor (e.g., phenylephrine, 5-hydroxytryptamine)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Isolated artery segments (e.g., mesenteric, middle meningeal)
-
Wire myograph system
-
Dissecting microscope and tools
2. Stock Solution Preparation:
-
Dissolve PNU-37883 hydrochloride in DMSO to prepare a high-concentration stock solution (e.g., 10-25 mM).[2]
-
Prepare stock solutions of the KATP channel opener and vasoconstrictor in appropriate solvents.
-
Note: Final DMSO concentration in the tissue bath should be minimal (e.g., <0.1%) to avoid solvent effects.
3. Isolated Artery Preparation and Mounting:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired artery and place it in cold PSS.
-
Under a dissecting microscope, clean the artery of surrounding connective and adipose tissue.
-
Cut the artery into small rings (e.g., 2 mm in length).
-
Mount the arterial rings in a wire myograph system containing PSS, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
4. Experimental Procedure:
-
Equilibrate the arterial rings for 60-90 minutes under a determined optimal resting tension.
-
Induce a submaximal contraction with a vasoconstrictor (e.g., phenylephrine or 5-HT at a concentration that produces ~80% of the maximal response).
-
Once a stable contraction plateau is reached, incubate the tissues with PNU-37883 hydrochloride (e.g., 10⁻⁷ M and 3 x 10⁻⁷ M) or vehicle for a specified period (e.g., 20-30 minutes).[4][8] PNU-37883A alone typically does not modify vascular tone.[1]
-
Generate a cumulative concentration-response curve for the KATP channel opener (e.g., pinacidil) in the presence and absence of PNU-37883 hydrochloride.
-
Record the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.
5. Data Analysis:
-
Plot the concentration-response curves for the KATP channel opener with and without PNU-37883 hydrochloride.
-
Calculate the pIC50 (negative logarithm of the concentration that elicits half-maximum relaxation) and the maximum relaxation (Imax) for each condition.
-
A rightward shift in the concentration-response curve in the presence of PNU-37883 hydrochloride indicates its inhibitory effect.
Caption: Experimental workflow for evaluating PNU-37883 hydrochloride.
Concluding Remarks
PNU-37883 hydrochloride serves as a valuable pharmacological tool for investigating the role of vascular KATP channels in the regulation of arterial tone. Its selectivity for the Kir6.1 subunit makes it particularly useful for studying smooth muscle-specific KATP channel function. The protocols and data presented here provide a framework for researchers to design and execute robust experiments to explore the vascular effects of this compound. As with any experimental work, appropriate controls and adherence to good laboratory practices are essential for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Pharmacological Profile of U-37883A, a Channel Blocker of Smooth Muscle-Type ATP-Sensitive K Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KATP channel expression and pharmacological in vivo and in vitro studies of the KATP channel blocker PNU-37883A in rat middle meningeal arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ATP-sensitive potassium channel subunit, Kir6.1, in vascular smooth muscle plays a major role in blood pressure control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kup.at [kup.at]
- 7. Regulation of arterial tone by calcium-dependent K+ channels and ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. K(ATP) channel expression and pharmacological in vivo and in vitro studies of the K(ATP) channel blocker PNU-37883A in rat middle meningeal arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PNU 37883 hydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of PNU 37883 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the vascular form of the ATP-sensitive potassium (KATP) channel. It specifically blocks the inwardly rectifying potassium channel subunit Kir6.1, which is a key component of the KATP channel in vascular smooth muscle cells. This inhibition leads to a reduction in potassium efflux, causing membrane depolarization and subsequent effects on vascular tone.
Q2: In which solvents is this compound soluble?
A2: this compound exhibits good solubility in organic solvents. It is soluble in DMSO at concentrations up to 25 mM and in ethanol (B145695) up to 100 mM. For in vitro studies, stock solutions are often prepared in these solvents and then diluted into aqueous experimental media.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare stock solutions in high-purity DMSO or ethanol. For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of solvent. One supplier suggests that for in vitro use, a 10 mM stock solution can be made by dissolving the compound in a 1:1 mixture of DMSO and distilled water. Always use the batch-specific molecular weight provided on the product's certificate of analysis for accurate calculations.
Q4: Can I dissolve this compound directly in aqueous buffers?
A4: While some publications mention the use of PNU 37
Overcoming PNU 37883 hydrochloride off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals overcome challenges related to the off-target effects of PNU-37883 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
1. My results with PNU-37883A are inconsistent or show a lack of effect. What could be the cause?
Inconsistent results or a lack of effect with PNU-37883A can stem from several factors:
-
Compound Stability and Solubility: PNU-37883 hydrochloride should be stored at -20°C in a sealed container, away from moisture.[1] For experiments, it is soluble in DMSO (up to 25 mM) and ethanol (B145695) (up to 100 mM). Ensure your stock solutions are freshly prepared and that the final concentration of the solvent in your experimental medium does not exceed a level that could cause non-specific effects (typically <0.1%).
-
Concentration Range: The effective concentration of PNU-37883A is highly dependent on the specific K-ATP channel subtype being targeted. For vascular smooth muscle K-ATP channels (Kir6.1/SUR2B and Kir6.2/SUR2B), the IC50 values are in the micromolar range (6 µM and 15 µM, respectively).[2][3] However, for off-target effects on dopamine-modulated K+ channels, the IC50 can be as low as 0.1 µM.[4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental model.
-
Experimental Conditions: The activity of K-ATP channels is sensitive to intracellular ATP concentrations. Changes in cellular metabolic state can alter the open probability of these channels, thereby influencing the apparent efficacy of PNU-37883A. Ensure that your experimental conditions are consistent and well-controlled.
2. I am observing unexpected neurological or central nervous system (CNS) effects. Is this an off-target effect of PNU-37883A?
Yes, this is a known off-target effect. PNU-37883A is a potent inhibitor of dopamine-modulated K+ channels in striatal neurons, with an IC50 of approximately 0.1 µM.[4] This is significantly more potent than its effect on vascular K-ATP channels. If your experiments involve neuronal tissues or could be influenced by CNS activity, it is critical to consider this off-target effect.
To investigate if the observed neurological effects are due to this off-target activity, you can:
-
Use a more selective K-ATP channel blocker: Glibenclamide is a commonly used sulfonylurea K-ATP channel blocker that acts on the SUR subunit, unlike PNU-37883A which acts on the Kir6.x pore.[3][5] Comparing the effects of PNU-37883A and glibenclamide can help differentiate between effects on different channel subtypes.
-
Use a dopamine (B1211576) receptor antagonist: To confirm the involvement of dopamine signaling, you can test whether a D2 dopamine receptor antagonist can block the effects of PNU-37883A in your system.
3. I am seeing unexpected cardiovascular effects that don't seem to be related to vascular smooth muscle relaxation. What could be the cause?
While PNU-37883A is selective for vascular K-ATP channels over cardiac and pancreatic beta-cell channels, it is not entirely specific.[3][6] At higher concentrations, it can inhibit cardiac K-ATP channels (Kir6.2/SUR2A).[3][5]
Additionally, PNU-37883A has been shown to inhibit voltage-dependent Ca2+ channels in a concentration- and voltage-dependent manner.[7] This could lead to unexpected effects on cardiac and smooth muscle contractility that are independent of its K-ATP channel blocking activity.
To dissect these potential off-target cardiovascular effects:
-
Test for Ca2+ channel blockade: You can assess the effect of PNU-37883A on Ca2+ channel activity using patch-clamp electrophysiology or by examining its effect on contractions induced by a Ca2+ channel agonist like Bay K 8644.[7]
-
Compare with other K-ATP channel modulators: Use a K-ATP channel opener, such as pinacidil (B1677893) or levcromakalim, to confirm that the observed effects are indeed related to K-ATP channel modulation.[6][8][9] The effects of PNU-37883A should be opposite to those of the openers.
4. How can I experimentally distinguish between the on-target vascular K-ATP channel blockade and the off-target effects of PNU-37883A?
Distinguishing between on-target and off-target effects is crucial for interpreting your data correctly. Here is a suggested workflow:
-
Confirm K-ATP channel expression: Before starting your experiments, confirm the expression of the target K-ATP channel subunits (Kir6.1, Kir6.2, SUR1, SUR2A, SUR2B) in your tissue or cell line using techniques like qPCR or Western blotting.[9]
-
Use a combination of pharmacological tools:
-
K-ATP channel openers: Pre-treatment with a K-ATP channel opener (e.g., pinacidil, levcromakalim) should induce a response that is subsequently blocked by PNU-37883A if the effect is on-target.[8][9]
-
Different K-ATP channel blockers: Compare the effects of PNU-37883A with a sulfonylurea blocker like glibenclamide. Since they have different binding sites on the K-ATP channel complex (Kir6.x pore for PNU-37883A, SUR subunit for glibenclamide), this can provide evidence for K-ATP channel involvement.[3][5]
-
-
Electrophysiology: Patch-clamp electrophysiology is the gold standard for studying ion channel activity. It allows for the direct measurement of K-ATP channel currents and can definitively show whether PNU-37883A is blocking these channels in your experimental system.[3][5] You can also use specific voltage protocols to test for effects on voltage-gated Ca2+ channels.[7]
Quantitative Data Summary
The following table summarizes the reported IC50 and Kd values for PNU-37883 hydrochloride against various ion channels.
| Target | Subunits | Tissue/Cell Type | Method | IC50 / Kd | Reference |
| On-Target | |||||
| Vascular K-ATP Channel | Kir6.1/SUR2B | HEK-293 cells | Electrophysiology | 6 µM (IC50) | [2][3] |
| Vascular K-ATP Channel | Kir6.2/SUR2B | HEK-293 cells | Electrophysiology | 15 µM (IC50) | [2][3] |
| Vascular K-ATP Channel | Kir6.x | Mesenteric artery smooth muscle cells | Electrophysiology | 65 nM (Kd) | [6] |
| Off-Target | |||||
| Dopamine-modulated K+ Channel | Not specified | Rat striatal neurons | Electrophysiology | ~0.1 µM (IC50) | [4] |
| Voltage-dependent Ca2+ Channel | Not specified | Pig urethral myocytes | Electrophysiology | Concentration-dependent inhibition | [7] |
| Cardiac K-ATP Channel | Kir6.2/SUR2A | HEK-293 cells | Electrophysiology | Weaker inhibition than vascular subtypes | [3][5] |
| Pancreatic K-ATP Channel | Kir6.2/SUR1 | HEK-293 cells | Electrophysiology | Weaker inhibition than vascular subtypes | [3][5] |
Experimental Protocols
Protocol 1: Wire Myography for Assessment of Vascular Reactivity
This protocol is designed to assess the effect of PNU-37883A on the vasodilation induced by a K-ATP channel opener in isolated small arteries.
1. Tissue Preparation: a. Euthanize the animal according to approved institutional protocols. b. Dissect the desired artery (e.g., mesenteric artery) and place it in cold, oxygenated physiological salt solution (PSS). c. Carefully clean the artery of surrounding adipose and connective tissue under a dissecting microscope. d. Cut the artery into 2 mm-long rings.
2. Mounting: a. Mount the arterial rings on two tungsten wires (40 µm diameter) in the jaws of a wire myograph. b. Submerge the mounted rings in the myograph chambers containing PSS, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
3. Equilibration and Normalization: a. Allow the rings to equilibrate for 30 minutes. b. Increase the tension in a stepwise manner to a predetermined optimal resting tension (determined from a length-tension curve). c. Allow the tissue to equilibrate at the optimal resting tension for at least 30 minutes.
4. Viability Check: a. Contract the arterial rings with a high-potassium solution (e.g., 60 mM KCl). b. Wash the rings with PSS and allow them to return to baseline tension. c. Contract the rings with a receptor-agonist (e.g., phenylephrine (B352888) or U46619) to 80% of the maximal KCl-induced contraction.
5. Experimental Protocol: a. Once a stable contraction is achieved, cumulatively add a K-ATP channel opener (e.g., pinacidil or levcromakalim) to obtain a concentration-response curve for vasodilation. b. Wash the rings and allow them to return to baseline. c. Incubate a set of rings with PNU-37883A (at the desired concentration) for 30 minutes. d. Repeat the contraction with the receptor-agonist. e. In the continued presence of PNU-37883A, repeat the cumulative concentration-response curve to the K-ATP channel opener.
6. Data Analysis: a. Express the relaxation responses as a percentage of the pre-contraction induced by the receptor-agonist. b. Compare the concentration-response curves in the absence and presence of PNU-37883A. A rightward shift in the curve indicates antagonism of the K-ATP channel opener-induced relaxation.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for K-ATP Channel Current Measurement
This protocol outlines the measurement of K-ATP channel currents in isolated cells.
1. Cell Preparation: a. Culture cells expressing the K-ATP channel of interest (e.g., HEK-293 cells stably transfected with Kir6.x/SURx subunits or primary vascular smooth muscle cells). b. On the day of the experiment, detach the cells and plate them on glass coverslips in the recording chamber.
2. Solutions: a. External Solution (in mM): 140 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with KOH). b. Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH). Add ATP as required for the specific experiment (e.g., 0.1 mM to keep channels closed, or ATP-free to open them).
3. Recording: a. Place the recording chamber on the stage of an inverted microscope. b. Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution. c. Approach a cell with the patch pipette and form a high-resistance seal (>1 GΩ) by applying gentle suction. d. Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
4. Voltage Protocol and Data Acquisition: a. Clamp the cell at a holding potential of -60 mV. b. Apply voltage steps or ramps to elicit membrane currents. For K-ATP channels, a voltage ramp from -120 mV to +60 mV over 200 ms (B15284909) can be used to generate a current-voltage (I-V) relationship. c. Record the currents using a patch-clamp amplifier and appropriate data acquisition software.
5. Drug Application: a. After obtaining a stable baseline recording of K-ATP channel currents (activated by a K-ATP channel opener or by using an ATP-free internal solution), perfuse the recording chamber with the external solution containing PNU-37883A. b. Record the currents in the presence of the drug to determine the extent of inhibition. c. A washout step, by perfusing with the drug-free external solution, can be performed to assess the reversibility of the block.
6. Data Analysis: a. Measure the current amplitude at a specific voltage (e.g., -100 mV) before, during, and after drug application. b. Calculate the percentage of current inhibition by PNU-37883A. c. Construct a dose-response curve by applying multiple concentrations of the drug to determine the IC50.
Visualizations
Caption: On-target and off-target effects of PNU-37883A.
Caption: Troubleshooting workflow for unexpected results with PNU-37883A.
Caption: K-ATP channel signaling pathway and the action of PNU-37883A.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PNU37883A | Kir6 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. U-37883A potently inhibits dopamine-modulated K+ channels on rat striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PNU 37883 hydrochloride | Inward Rectifier Potassium Channel | Tocris Bioscience [tocris.com]
- 7. Multiple actions of U-37883A, an ATP-sensitive K+ channel blocker, on membrane currents in pig urethra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KATP channel expression and pharmacological in vivo and in vitro studies of the KATP channel blocker PNU-37883A in rat middle meningeal arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. K(ATP) channel expression and pharmacological in vivo and in vitro studies of the K(ATP) channel blocker PNU-37883A in rat middle meningeal arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PNU-37883 Hydrochloride for KATP Channel Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PNU-37883 hydrochloride for the effective and selective inhibition of ATP-sensitive potassium (KATP) channels. This resource offers detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PNU-37883 hydrochloride?
A1: PNU-37883 hydrochloride is a nonsulphonylurea compound that inhibits KATP channels by interacting with the pore-forming Kir6.x subunits. This is in contrast to sulfonylurea drugs like glibenclamide, which primarily act on the sulfonylurea receptor (SUR) subunit. The inhibitory effect of PNU-37883A can be influenced by the associated SUR subunit.
Q2: Which KATP channel subtypes are most sensitive to PNU-37883 hydrochloride?
A2: PNU-37883 hydrochloride exhibits selectivity for KATP channels containing the Kir6.1 subunit, which are predominantly found in vascular smooth muscle. It shows significantly greater inhibition of Kir6.1/SUR2B and Kir6.2/SUR2B channels compared to the pancreatic (Kir6.2/SUR1) and cardiac (Kir6.2/SUR2A) subtypes.[1]
Q3: What is the recommended solvent and storage condition for PNU-37883 hydrochloride?
A3: PNU-37883 hydrochloride is soluble in DMSO up to 25 mM and in ethanol (B145695) up to 100 mM. For electrophysiological experiments, a 10 mM stock solution in water has also been used.[2] It is recommended to prepare stock solutions, aliquot them, and store them at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1] The solid compound should be stored desiccated at room temperature.
Q4: Are there any known off-target effects or lack of selectivity for PNU-37883A?
A4: While generally considered selective for vascular KATP channels, some studies suggest that PNU-37883A is not a perfectly selective blocker and may have multiple pharmacological actions on several ion channels, indicating that its tissue selectivity may be poor.[3] Researchers should consider potential off-target effects in their experimental design and data interpretation.
Data Summary: Inhibitory Concentrations of PNU-37883 Hydrochloride
The following table summarizes the half-maximal inhibitory concentrations (IC50) of PNU-37883 hydrochloride for various KATP channel subtypes, providing a clear comparison of its selectivity.
| KATP Channel Subtype | Cell Type | IC50 (µM) | Reference |
| Kir6.1/SUR2B | HEK-293 | 6 | [1] |
| Kir6.2/SUR2B | HEK-293 | 15 | [1] |
| Kir6.2Δ26 (no SUR) | HEK-293 | 5 | [1] |
| Kir6.2Δ26 + SUR2B | HEK-293 | 38 | [1] |
| Kir6.2/SUR1 | HEK-293 | >100 | [1] |
| Kir6.2/SUR2A | HEK-293 | >100 | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the methodology for recording KATP channel currents in a whole-cell configuration to assess inhibition by PNU-37883 hydrochloride.
1. Cell Culture and Transfection:
-
Culture HEK-293 cells stably or transiently expressing the desired Kir6.x/SURx channel subunits.
-
Plate cells onto glass coverslips in 35 mm culture dishes 24-48 hours prior to the experiment to achieve 50-80% confluency.
2. Solution Preparation:
-
Internal (Pipette) Solution (in mM): 140 KCl, 10 EGTA, 10 HEPES. Adjust pH to 7.4 with KOH.
-
External (Bath) Solution (in mM): 140 KCl, 2.6 CaCl2, 1.2 MgCl2, 5 HEPES. Adjust pH to 7.4 with KOH.
-
PNU-37883 Hydrochloride Stock Solution: Prepare a 10 mM stock solution in sterile water, DMSO, or ethanol.[2] Store aliquots at -20°C or -80°C.
-
Working Solutions: Dilute the stock solution in the external solution to the desired final concentrations on the day of the experiment.
3. Electrophysiological Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Establish a gigaohm seal between the pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Record baseline KATP channel currents. Currents can be elicited by voltage steps.
-
Apply PNU-37883 hydrochloride at various concentrations to the bath and record the resulting inhibition of the channel currents.
-
Perform a washout with the external solution to check for reversibility of the inhibition.
Thallium Flux Assay
This high-throughput screening method assesses KATP channel activity by measuring the influx of thallium ions (Tl+), a surrogate for K+.
1. Cell Preparation:
-
Plate HEK-293 cells expressing the target KATP channel subtype in 96- or 384-well black-walled, clear-bottom plates.
-
Allow cells to form a confluent monolayer.
2. Dye Loading:
-
Remove the culture medium and load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.
-
Typically, incubate the cells with the dye for 60-90 minutes at room temperature.
3. Compound Application and Signal Detection:
-
Prepare serial dilutions of PNU-37883 hydrochloride in an appropriate assay buffer.
-
Add the PNU-37883 hydrochloride solutions to the wells and incubate for a predetermined time.
-
Use a fluorescence plate reader with an automated liquid handling system to record a baseline fluorescence.
-
Inject a stimulus buffer containing Tl+ to initiate the influx.
-
Immediately record the fluorescence intensity kinetically for 2-3 minutes. Channel inhibition will result in a decreased rate of fluorescence increase.
4. Data Analysis:
-
Calculate the rate of Tl+ influx (slope of the fluorescence signal over time).
-
Normalize the data to controls (no inhibitor) to determine the percentage of inhibition.
-
Generate a dose-response curve to calculate the IC50 value for PNU-37883 hydrochloride.
Visualized Guides
Caption: KATP channel regulation and PNU-37883 inhibition.
Caption: Workflow for assessing KATP channel inhibition.
Caption: Troubleshooting decision tree for PNU-37883 experiments.
Troubleshooting Guide
Problem: I am not observing any significant inhibition of KATP currents with PNU-37883 hydrochloride.
-
Possible Cause 1: Incorrect PNU-37883 Concentration.
-
Solution: Verify your dilution calculations and ensure the final concentration is within the expected inhibitory range for your specific KATP channel subtype (refer to the data table). For Kir6.1-containing channels, concentrations in the low micromolar range should be effective.[1]
-
-
Possible Cause 2: PNU-37883 Degradation.
-
Solution: Ensure that your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1] Prepare fresh working solutions for each experiment.
-
-
Possible Cause 3: Low or No Channel Expression.
-
Solution: Confirm the expression of your target KATP channel subunits in your cell line using techniques like Western blotting or qPCR.
-
-
Possible Cause 4: The KATP channels are not open.
-
Solution: In whole-cell patch-clamp, ensure the intracellular solution does not contain high levels of ATP, which would keep the channels closed. For thallium flux assays, ensure you are using a channel opener (e.g., pinacidil, diazoxide) to activate the channels before testing for inhibition.
-
Problem: The inhibitory effect of PNU-37883 is highly variable between experiments.
-
Possible Cause 1: Inconsistent Solution Preparation.
-
Solution: Prepare fresh dilutions of PNU-37883 from a reliable stock solution for each experiment. Ensure thorough mixing of all solutions.
-
-
Possible Cause 2: PNU-37883 Precipitation.
-
Solution: Visually inspect your working solutions for any signs of precipitation, especially at higher concentrations. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across experiments.
-
-
Possible Cause 3: Unstable Electrophysiological Recordings.
-
Solution: In patch-clamp experiments, monitor the seal resistance and access resistance throughout the recording. Unstable recordings can lead to variability in current measurements.
-
Problem: Application of PNU-37883 seems to affect cell health or the stability of my patch-clamp seal.
-
Possible Cause 1: High Solvent Concentration.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your working solution is minimal (typically <0.1%) and does not affect cell viability or membrane integrity. Run a vehicle control to test for solvent effects alone.
-
-
Possible Cause 2: Incorrect Osmolarity or pH of Solutions.
-
Solution: Verify the osmolarity and pH of your external and internal solutions to ensure they are within the physiological range for your cells.
-
-
Possible Cause 3: Off-Target Effects.
-
Solution: As PNU-37883A may have effects on other ion channels, consider the possibility of off-target effects contributing to changes in cell health or membrane properties.[3] It may be beneficial to use another, structurally different KATP channel blocker to confirm that the observed effects are specific to KATP channel inhibition.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular analysis of the subtype-selective inhibition of cloned KATP channels by PNU-37883A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Profile of U-37883A, a Channel Blocker of Smooth Muscle-Type ATP-Sensitive K Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU-37883 Hydrochloride Aqueous Stability: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of PNU-37883 hydrochloride in aqueous solutions. This resource is intended for researchers, scientists, and drug development professionals to ensure the reliable use of this compound in experimental settings.
Troubleshooting Guide
Researchers may encounter issues related to the stability of PNU-37883 hydrochloride in aqueous solutions, which can manifest as a loss of biological activity, precipitation, or inconsistent experimental results. This guide provides a systematic approach to troubleshoot these common problems.
Problem: Diminished or inconsistent biological effect of PNU-37883 hydrochloride in an aqueous-based assay.
This is a primary indicator that the compound may be degrading in the aqueous experimental buffer.
Problem: Visible precipitate forms after preparing an aqueous solution of PNU-37883 hydrochloride.
This indicates that the solubility limit of the compound has been exceeded in the chosen aqueous buffer.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of PNU-37883 hydrochloride?
A1: PNU-37883 hydrochloride is soluble in organic solvents such as DMSO (up to 25 mM) and ethanol (up to 100 mM).[1][2][3][4] It is recommended to prepare a concentrated stock solution in one of these solvents.
Q2: How should I store stock solutions of PNU-37883 hydrochloride?
A2: Stock solutions in DMSO or ethanol should be stored at -20°C for up to one month or at -80°C for up to six months.[5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: Can I prepare aqueous solutions of PNU-37883 hydrochloride?
Q4: How long can I store aqueous solutions of PNU-37883 hydrochloride?
A4: Due to the lack of specific stability data, it is strongly recommended to use aqueous solutions of PNU-37883 hydrochloride on the same day they are prepared.[2] If storage is unavoidable, it should be for a very short duration at 2-8°C, and the solution should be checked for precipitation before use. A stability test in your specific buffer is recommended if the solution needs to be used over a period of hours.
Q5: What factors can affect the stability of PNU-37883 hydrochloride in aqueous solutions?
A5: While specific degradation pathways for PNU-37883 hydrochloride have not been detailed in the available literature, general factors that can affect the stability of compounds in aqueous solutions include pH, temperature, light exposure, and the presence of reactive species in the buffer.
Summary of Solubility and Storage
| Parameter | Recommendation | Citations |
| Stock Solution Solvent | DMSO or Ethanol | [1][2][3][4] |
| Stock Solution Storage | -20°C (up to 1 month) or -80°C (up to 6 months) | [5] |
| Aqueous Solution Preparation | Prepare fresh from stock solution for same-day use | [2] |
| Aqueous Solution Storage | Not recommended; if necessary, short-term at 2-8°C |
Experimental Protocols
Protocol: General Stability Assessment of PNU-37883 Hydrochloride in an Aqueous Buffer
This protocol outlines a general method to determine the short-term stability of PNU-37883 hydrochloride in a specific aqueous buffer.
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of PNU-37883 hydrochloride in DMSO.
-
-
Preparation of Aqueous Working Solution:
-
Dilute the stock solution to the final desired concentration in your experimental aqueous buffer.
-
Ensure the final concentration of DMSO is compatible with your assay.
-
Visually inspect for any precipitation.
-
-
Time-Point Analysis:
-
Divide the aqueous working solution into several aliquots.
-
Immediately test the biological activity of the "time 0" aliquot in your assay.
-
Store the remaining aliquots at the temperature at which you run your experiment (e.g., room temperature or 37°C).
-
Test the biological activity of the aliquots at subsequent time points (e.g., 2, 4, 8, and 24 hours).
-
-
Data Analysis:
-
Quantify the biological response at each time point.
-
Plot the biological activity as a function of time. A significant decrease in activity over time indicates instability in the aqueous buffer under the tested conditions.
-
References
- 1. rndsystems.com [rndsystems.com]
- 2. PNU 37883 hydrochloride | KATP channels antagonist | Hello Bio [hellobio.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound | Inward Rectifier Potassium Channel | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular analysis of the subtype-selective inhibition of cloned KATP channels by PNU-37883A - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with PNU 37883 hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PNU 37883 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective blocker of ATP-sensitive potassium (K-ATP) channels.[1][2] It exhibits selectivity for K-ATP channels found in vascular smooth muscle.[1][3][4] Specifically, it inhibits channels containing the Kir6.1 or Kir6.2 pore-forming subunits when co-assembled with the SUR2B subunit, which are prominently expressed in smooth muscle.[2][5][6]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO up to 25 mM and in ethanol (B145695) up to 100 mM.[3] For long-term storage, it is recommended to desiccate at room temperature.[3] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[2] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Q3: What are the known off-target effects of this compound?
While this compound is a selective K-ATP channel blocker, it is not entirely specific. It has been reported to inhibit voltage-dependent Ca2+ channels, which can contribute to its overall pharmacological effect.[7] Additionally, some user experiences suggest potential interactions with BK channels, leading to variability in experimental data. Due to these multiple pharmacological actions and a degree of poor tissue selectivity, it is advised that this compound should not be considered an exclusively selective blocker of smooth muscle K-ATP channels.[4]
Troubleshooting Guide
Issue 1: Inconsistent or variable inhibition of K+ currents in electrophysiology experiments.
-
Possible Cause 1: Off-target effects.
-
Explanation: this compound can also block other ion channels, such as voltage-gated calcium channels and potentially BK channels.[7] This can lead to confounding results if the experimental system expresses these channels.
-
Solution:
-
Characterize your experimental system: Perform control experiments to determine if your cells or tissues express other channels that could be affected by this compound.
-
Use specific blockers for off-target channels: To isolate the effect on K-ATP channels, co-administer specific blockers for the identified off-target channels. For example, use a specific L-type calcium channel blocker like nifedipine (B1678770) if you suspect calcium channel involvement.
-
Use an alternative K-ATP channel blocker: Compare the results obtained with this compound to those from a structurally different K-ATP channel blocker, such as glibenclamide, to confirm that the observed effect is specific to K-ATP channel inhibition.
-
-
-
Possible Cause 2: Issues with drug concentration or stability.
-
Explanation: Incorrect concentration due to solubility issues or degradation of the compound can lead to inconsistent results.
-
Solution:
-
Prepare fresh stock solutions: As per the storage guidelines, avoid using old stock solutions.
-
Ensure complete solubilization: When preparing your working solution, ensure the compound is fully dissolved in the recommended solvent before further dilution in your experimental buffer.
-
Verify the final concentration: If possible, use analytical methods to confirm the final concentration of this compound in your experimental setup.
-
-
Issue 2: Unexpected relaxation or contraction of vascular smooth muscle.
-
Possible Cause 1: Biphasic effects or off-target actions.
-
Explanation: The inhibition of multiple ion channels can lead to complex physiological responses. While this compound is expected to inhibit vasodilation induced by K-ATP channel openers, its effect on basal tone can be minimal.[2] However, at higher concentrations, off-target effects on calcium channels could influence vascular tone.[7]
-
Solution:
-
Perform a full dose-response curve: This will help to identify the optimal concentration range for K-ATP channel blockade without significant off-target effects.
-
Use appropriate controls: Always include a vehicle control and a positive control (e.g., a known vasoconstrictor or vasodilator) in your experiments.
-
Investigate the role of calcium channels: Use calcium channel modulators to dissect the contribution of calcium channels to the observed vascular response.
-
-
Issue 3: Unexpected diuretic effects in in-vivo experiments.
-
Possible Cause: Systemic effects on renal tubules.
-
Explanation: this compound was initially investigated for its diuretic properties.[4] It can affect ion transport in the renal tubules, leading to increased urine output.[8] This is a known systemic effect of the compound.
-
Solution:
-
Acknowledge the diuretic effect: Be aware that systemic administration of this compound will likely induce diuresis.
-
Monitor fluid and electrolyte balance: In prolonged in-vivo experiments, it is crucial to monitor and maintain the animal's hydration and electrolyte levels.
-
Local administration: If the goal is to study the local vascular effects of this compound, consider local administration methods (e.g., perivascular application) to minimize systemic diuretic effects.
-
-
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound on Different K-ATP Channel Subtypes
| K-ATP Channel Subtype | Cell Line | IC50 (µM) | Reference |
| Kir6.1/SUR2B | HEK-293 | 6 | [2][6] |
| Kir6.2/SUR2B | HEK-293 | 15 | [2][6] |
| Kir6.2Δ26 | HEK-293 | 5 | [2][6] |
| Kir6.2Δ26 + SUR2B | HEK-293 | 38 | [6] |
Table 2: Dissociation Constant (Kd) of this compound
| Preparation | Kd (nM) | Reference |
| Isolated mesenteric artery smooth muscle cells | 65 | [3] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for K-ATP Channel Inhibition
-
Cell Preparation: Culture HEK-293 cells stably expressing the K-ATP channel subtype of interest on glass coverslips.
-
Pipette Solution (Intracellular): (in mM) 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 1 Mg-ATP (pH adjusted to 7.3 with KOH).
-
Bath Solution (Extracellular): (in mM) 140 KCl, 2.6 CaCl2, 1.2 MgCl2, 10 HEPES (pH adjusted to 7.4 with KOH).
-
Recording:
-
Obtain a gigaohm seal and establish a whole-cell configuration.
-
Hold the cell at a membrane potential of -70 mV.
-
Apply voltage steps to elicit K-ATP currents.
-
Record baseline currents.
-
Perfuse the bath with the desired concentration of this compound and record the inhibited currents.
-
To confirm K-ATP channel activity, a K-ATP channel opener (e.g., pinacidil) can be applied before the blocker.
-
Protocol 2: Vascular Tension Measurement in Isolated Arterial Rings
-
Tissue Preparation: Isolate segments of a suitable artery (e.g., rat mesenteric artery) and mount them in an organ bath filled with Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 at 37°C.
-
Pre-contraction: Pre-contract the arterial rings with a vasoconstrictor such as phenylephrine (B352888) or KCl.
-
Induction of Relaxation: Once a stable contraction is achieved, induce relaxation with a K-ATP channel opener (e.g., levcromakalim (B1674936) or pinacidil).[9]
-
Inhibition with this compound:
-
In a separate set of experiments, pre-incubate the arterial rings with this compound for a sufficient period before adding the K-ATP channel opener.
-
Observe the attenuation of the vasodilator response.
-
Perform a cumulative concentration-response curve for the K-ATP channel opener in the presence and absence of this compound.
-
Visualizations
Caption: Mechanism of action of this compound on K-ATP channels.
Caption: Troubleshooting workflow for unexpected results with PNU 37883.
References
- 1. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Pharmacological Profile of U-37883A, a Channel Blocker of Smooth Muscle-Type ATP-Sensitive K Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple actions of U-37883A, an ATP-sensitive K+ channel blocker, on membrane currents in pig urethra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eukaliuric diuresis and natriuresis in response to the KATP channel blocker U37883A: micropuncture studies on the tubular site of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. K(ATP) channel expression and pharmacological in vivo and in vitro studies of the K(ATP) channel blocker PNU-37883A in rat middle meningeal arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent PNU 37883 hydrochloride precipitation in media
Troubleshooting Guide & FAQs for Preventing Precipitation in Media
This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshoot and prevent the precipitation of PNU 37883 hydrochloride in experimental media. Given that this compound is a selective blocker of vascular ATP-sensitive potassium (K-ATP) channels, maintaining its solubility is critical for accurate and reproducible experimental results.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
A1: this compound is a selective antagonist for the vascular form of the Kir6 (K-ATP) channel. It is used in research to study the role of these channels in various physiological processes, such as the relaxation of blood vessels. Its solubility is a key technical consideration. The compound is soluble in organic solvents like DMSO and ethanol (B145695) but has limited solubility in aqueous solutions, which can lead to precipitation in cell culture media.
Q2: Why is my this compound precipitating when I add it to my cell culture medium?
A2: Precipitation commonly occurs due to a phenomenon known as "solvent shifting." You are moving the compound from a high-solubility organic solvent (like DMSO) into a primarily aqueous environment (your media) where its solubility is much lower.[2][3][4] Several factors can trigger this:
-
pH Shift: Cell culture media are buffered to a physiological pH (typically 7.2-7.4). As a hydrochloride salt, PNU 37883 is more soluble at a lower pH. The neutral pH of the media can decrease its solubility.[5]
-
Concentration: The final concentration in the media may exceed its maximum aqueous solubility.
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components can reduce solubility.[6]
-
Temperature: Temperature shifts, such as moving from room temperature stock to a 37°C incubator, can affect solubility.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: To avoid solvent-induced toxicity, the final concentration of DMSO in cell culture should generally be kept below 0.5% (v/v), and ideally below 0.1%. High concentrations of DMSO can affect cell health and experimental outcomes.
Troubleshooting Workflow
If you observe precipitation, follow this logical workflow to identify and solve the issue.
Quantitative Data Summary
Properly preparing the initial stock solution is the first critical step. The choice of solvent and concentration can significantly impact subsequent dilutions.
Table 1: Solubility Data for this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
|---|---|---|---|
| DMSO | 25 | 9.55 |
| Ethanol | 100 | 38.2 | |
Data is based on a molecular weight of 381.98 g/mol .
Detailed Experimental Protocols
Here are key protocols to help you prepare and use this compound while minimizing precipitation.
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol details how to correctly prepare a concentrated stock solution in an appropriate organic solvent.
Materials:
-
This compound powder
-
Anhydrous DMSO (Biotechnology Grade)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate Required Mass: Based on the desired stock concentration (e.g., 10 mM) and volume (e.g., 1 mL), calculate the mass of this compound needed.
-
Formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock: 10 mM x 1 mL x 381.98 / 1000 = 3.82 mg
-
-
Weigh Compound: Carefully weigh the calculated mass of the compound and place it into a sterile amber vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve Compound: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If crystals persist, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.[7]
-
Confirm Dissolution: Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be completely clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Step-wise Dilution Method to Prevent Precipitation
This method avoids the shock of direct dilution from a high-concentration organic stock into a large volume of aqueous media.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium (serum-free and complete)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Intermediate Dilution: Create a 10-fold intermediate dilution of your stock solution in serum-free , pre-warmed media.
-
Example: Add 10 µL of a 10 mM DMSO stock to 90 µL of serum-free medium to create a 1 mM solution in 10% DMSO.
-
Vortex this intermediate dilution gently but immediately. The lower DMSO concentration helps maintain solubility during the next step.
-
-
Final Dilution: Add the intermediate dilution to your final volume of complete (serum-containing) culture medium.
-
Example: To achieve a 10 µM final concentration in 10 mL of media, add 100 µL of the 1 mM intermediate solution.
-
-
Mix Thoroughly: Immediately after adding the intermediate dilution, mix the final solution by gently swirling or inverting the container. Do not vortex vigorously as this can cause proteins in the serum to denature.
-
Application: Use this final working solution to treat your cells immediately. Do not store the final diluted solution for extended periods.
Signaling Pathway Context
This compound acts by blocking ATP-sensitive potassium (K-ATP) channels, which are crucial in regulating cell membrane potential. In vascular smooth muscle, the opening of these channels leads to hyperpolarization and muscle relaxation (vasodilation). PNU 37883 blocks this process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. benchchem.com [benchchem.com]
Best practices for storing PNU 37883 hydrochloride long-term
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the long-term storage, handling, and experimental use of PNU 37883 hydrochloride.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store the solid this compound powder for the long term?
-
Q2: What is the recommended procedure for preparing a stock solution?
-
A2: this compound is soluble in DMSO up to 25 mM and in ethanol (B145695) up to 100 mM.[1][2] To prepare a stock solution, dissolve the compound in the desired solvent by vortexing. Gentle warming may aid dissolution, but avoid excessive heat.
-
-
Q3: How should I store the stock solution?
-
A3: For short-term storage, stock solutions can be stored at -20°C for up to one month. For longer-term storage, it is recommended to store aliquots at -80°C for up to six months to minimize freeze-thaw cycles.[3]
-
Experimental Use
-
Q4: In which experimental models is this compound typically used?
-
A4: this compound is primarily used as a selective blocker of the vascular form of ATP-sensitive potassium (KATP) channels, specifically those containing the Kir6.1 subunit.[4][5] It is commonly used in in vitro studies with isolated blood vessels (e.g., aortic rings) to investigate vascular reactivity and in electrophysiological studies (e.g., patch-clamp) on vascular smooth muscle cells.[6] It has also been used in in vivo models to study its effects on blood pressure.
-
-
Q5: What is the mechanism of action of this compound?
-
A5: this compound is a non-sulphonylurea KATP channel inhibitor that is believed to interact with the pore-forming Kir6.x subunits of the channel, rather than the sulphonylurea receptor (SUR) subunit.[7][8] It shows selectivity for KATP channels containing the Kir6.1 subunit, which are predominantly found in vascular smooth muscle.[4][5]
-
-
Q6: Are there any known off-target effects?
-
A6: While this compound is considered selective for vascular KATP channels, it may exhibit off-target effects at higher concentrations, including inhibition of other ion channels.[4][9] It is crucial to use the lowest effective concentration and include appropriate controls to validate the specificity of its effects in your experimental system.
-
Long-Term Storage and Stability
Solid Compound Storage Recommendations
| Storage Condition | Recommended Duration | Notes |
| Room Temperature | Up to several years | Must be kept in a tightly sealed container with a desiccant to prevent moisture absorption. |
| +4°C | Up to several years | Store in a tightly sealed container with a desiccant. |
| -20°C | Up to several years | Store in a tightly sealed container with a desiccant. |
Solution Storage Recommendations
| Solvent | Storage Temperature | Recommended Duration | Notes |
| DMSO | -20°C | Up to 1 month[3] | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO | -80°C | Up to 6 months[3] | Recommended for longer-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
| Ethanol | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Ethanol | -80°C | Up to 6 months | Recommended for longer-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Buffer | +4°C | Use on the same day | Guanidine compounds can be susceptible to hydrolysis in aqueous solutions, especially when heated. It is strongly advised to prepare fresh aqueous solutions for each experiment. |
Experimental Protocols
Protocol 1: In Vitro Vascular Reactivity in Rat Aortic Rings
This protocol is adapted from studies investigating the effect of KATP channel modulators on vascular tone.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
This compound stock solution (in DMSO)
-
KATP channel opener (e.g., pinacidil)
-
Organ bath system with force transducers
-
Carbogen gas (95% O2, 5% CO2)
Methodology:
-
Tissue Preparation:
-
Euthanize the rat by an approved method.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adherent connective and adipose tissue and cut it into 3-4 mm rings.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 g, with solution changes every 15-20 minutes.
-
Contract the rings with 1 µM phenylephrine.
-
Once a stable contraction is achieved, assess endothelial integrity by inducing relaxation with 10 µM acetylcholine. A relaxation of >70% indicates intact endothelium.
-
Wash the rings and allow them to return to baseline.
-
-
Experimental Procedure:
-
Pre-contract the aortic rings with an EC80 concentration of phenylephrine.
-
Once a stable plateau is reached, add the KATP channel opener (e.g., pinacidil) in a cumulative concentration-response manner to induce relaxation.
-
In a separate set of experiments, after pre-contraction with phenylephrine, incubate the rings with the desired concentration of this compound (e.g., 1-10 µM) for 20-30 minutes.
-
Following incubation, perform a cumulative concentration-response curve for the KATP channel opener.
-
-
Data Analysis:
-
Record the changes in tension.
-
Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.
-
Compare the concentration-response curves of the KATP channel opener in the presence and absence of this compound to determine the inhibitory effect.
-
Protocol 2: Electrophysiological Recording (Whole-Cell Patch-Clamp)
This protocol provides a general framework for studying the effect of this compound on KATP channels in isolated vascular smooth muscle cells.
Materials:
-
Isolated vascular smooth muscle cells
-
Extracellular (bath) solution (in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4 with NaOH)
-
Intracellular (pipette) solution (in mM: 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA; pH 7.2 with KOH)
-
This compound stock solution (in DMSO)
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
Methodology:
-
Cell Preparation:
-
Isolate vascular smooth muscle cells using standard enzymatic digestion protocols.
-
Plate the cells on glass coverslips and allow them to adhere.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
-
Recording Procedure:
-
Mount the coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (gigaseal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Record baseline KATP channel activity. If basal activity is low, a KATP channel opener can be used to activate the channels.
-
Apply this compound at the desired concentration to the bath solution and record the changes in channel activity.
-
-
Data Analysis:
-
Analyze the current recordings to determine the effect of this compound on KATP channel current amplitude and kinetics.
-
Calculate the percentage of inhibition of the KATP channel current by this compound.
-
Troubleshooting Guide
-
Q: My this compound solution appears to have a precipitate. What should I do?
-
A: Precipitation can occur if the solubility limit is exceeded or if the solution has been stored improperly. Try gently warming the solution and vortexing to redissolve the compound. If precipitation persists, it may be necessary to prepare a fresh stock solution. When diluting the DMSO stock into aqueous buffers, ensure rapid mixing to avoid localized high concentrations that can lead to precipitation.
-
-
Q: I am observing inconsistent or variable results in my vascular reactivity experiments.
-
A: Inconsistent results can arise from several factors:
-
Tissue Viability: Ensure the aortic rings are prepared and handled carefully to maintain endothelial and smooth muscle integrity.
-
Compound Stability: Prepare fresh dilutions of this compound in the experimental buffer for each experiment, as its stability in aqueous solutions can be limited.
-
Vehicle Effects: Include a vehicle control (DMSO) to account for any effects of the solvent on vascular tone.
-
-
-
Q: I am not seeing the expected inhibitory effect of this compound on KATP channels in my patch-clamp experiments.
-
A:
-
Channel Subtype: Confirm the expression of the Kir6.1 subunit in your cell type, as this compound is selective for this subunit.
-
Concentration: The effective concentration can vary between cell types. Perform a dose-response curve to determine the optimal concentration for your system.
-
Rundown: KATP channels can exhibit "rundown" (loss of activity) after establishing the whole-cell configuration. Ensure your recording conditions are optimized to minimize rundown.
-
-
-
Q: I suspect off-target effects in my experiment. How can I confirm the specificity of this compound?
-
A:
-
Use a structurally different KATP channel blocker: Compare the effects of this compound with another KATP channel blocker that has a different mechanism of action (e.g., glibenclamide, which acts on the SUR subunit).
-
Molecular Confirmation: If possible, use molecular techniques (e.g., siRNA) to knockdown the Kir6.1 subunit and verify that the effect of this compound is abolished.
-
Test against other channels: If you suspect a specific off-target effect, test the effect of this compound on other relevant ion channels in your experimental system.
-
-
Signaling Pathways and Workflows
KATP Channel Signaling Pathway in Vascular Smooth Muscle
References
- 1. Sex differences in macro- and microvascular reactivity – a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological Profile of U-37883A, a Channel Blocker of Smooth Muscle-Type ATP-Sensitive K Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular analysis of the subtype-selective inhibition of cloned KATP channels by PNU-37883A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. K(ATP) channel expression and pharmacological in vivo and in vitro studies of the K(ATP) channel blocker PNU-37883A in rat middle meningeal arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Interpreting dose-response curves for PNU 37883 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting dose-response curves for PNU 37883 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as U-37883A) is a selective antagonist for the vascular form of the ATP-sensitive potassium (KATP) channel.[1] Its primary mechanism is the blockage of the ion-conducting pore of the channel, which is formed by the inwardly-rectifying potassium channel Kir6.x subunits.[2][3] KATP channels are composed of a Kir6.x subunit and a modulatory sulfonylurea receptor (SUR) subunit.[4][5] By blocking these channels in vascular smooth muscle, this compound prevents potassium efflux, leading to membrane depolarization and inhibition of muscle relaxation.[1]
Q2: What are typical inhibitory concentrations (IC50) for this compound on different KATP channel subtypes?
The inhibitory potency of this compound is highly dependent on the specific subunit composition of the KATP channel. It shows a clear preference for channels containing the Kir6.1 subunit, which is believed to be a key component of the vascular smooth muscle KATP channel.[5][6]
Summary of this compound Potency
| Channel Subtype (Expressed in HEK-293 cells) | Putative Tissue Location | IC50 Value |
|---|---|---|
| Kir6.1 / SUR2B | Vascular Smooth Muscle | 6 µM[2][7] |
| Kir6.1 / SUR2B | Vascular Smooth Muscle | 4.88 µM[6] |
| Kir6.2 / SUR2B | Smooth Muscle | 15 µM[2][7] |
| Kir6.2Δ26 (pore only) | N/A | 5 µM[2][3] |
| Kir6.2Δ26 + SUR2B | N/A | 38 µM[2][3] |
| Kir6.2 / SUR1 | Pancreatic β-cell | > 100 µM (low inhibition)[3] |
| Kir6.2 / SUR2A | Cardiac Muscle | > 100 µM (low inhibition)[3] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal inhibition. Lower values indicate higher potency.
Q3: How does this compound achieve its selectivity for vascular smooth muscle?
The selectivity of this compound stems from its differential affinity for KATP channels with different pore-forming Kir6.x subunits.[5] Molecular studies have demonstrated that it selectively suppresses the activity of recombinant KATP channels containing Kir6.1 subunits.[5][6] The combination of Kir6.1/SUR2B is thought to represent the primary vascular smooth muscle KATP channel.[5] In contrast, it has a much lower inhibitory effect on the pancreatic (Kir6.2/SUR1) and cardiac (Kir6.2/SUR2A) channel subtypes at similar concentrations.[3][5]
Q4: What is a standard experimental setup for generating a dose-response curve for this compound?
A common and effective method for determining the dose-response relationship of this compound is through whole-cell patch-clamp electrophysiology on a cell line, such as HEK-293, that is stably expressing specific KATP channel subunits.[2][3]
Experimental Protocols
Detailed Protocol: Whole-Cell Patch-Clamp Analysis of KATP Channel Inhibition
This protocol describes the generation of a dose-response curve for this compound on a specific KATP channel subtype expressed in HEK-293 cells.
-
Cell Culture and Preparation:
-
Culture HEK-293 cells stably expressing the desired Kir6.x and SUR.x subunits (e.g., Kir6.1/SUR2B) under standard conditions.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
-
Solution Preparation:
-
External Solution (in mM): 140 KCl, 2.6 CaCl2, 1.2 MgCl2, 5 HEPES (pH adjusted to 7.4 with KOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 5 HEPES (pH adjusted to 7.3 with KOH).
-
This compound Stock: Prepare a high-concentration stock solution (e.g., 10 mM) in deionized water.[6] From this stock, create a series of dilutions in the external solution to achieve the final desired concentrations for the dose-response curve (e.g., ranging from 0.1 µM to 100 µM).
-
-
Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Using a micropipette puller, create glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single, healthy-looking cell.
-
Record whole-cell currents in a symmetrical potassium gradient (140 mM K+).[2][3]
-
-
Data Acquisition and Analysis:
-
Apply the increasing concentrations of this compound to the cell via the perfusion system. Allow the current to reach a steady state at each concentration before recording.
-
At the end of the experiment, apply a high concentration of a non-selective KATP channel blocker like BaCl2 (e.g., 10 mM) or glibenclamide (10 µM) to determine the total KATP channel current.[3][6]
-
Normalize the recorded current at each PNU 37883 concentration to the total KATP current.
-
Plot the normalized inhibition (%) against the logarithm of the PNU 37883 concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) or four-parameter logistic (4PL) model to determine the IC50 value and Hill slope.[3][8]
-
Visualized Workflows and Pathways
Caption: Mechanism of action for this compound on a vascular KATP channel.
Caption: Experimental workflow for generating a PNU 37883 dose-response curve.
Troubleshooting Guide
Q5: My dose-response curve is flat or shows very weak inhibition. What could be wrong?
A flat or weak response curve suggests the assay is not detecting the inhibitory effect of the compound.
-
Inactive Compound: Verify the purity and integrity of your this compound stock.[9] Ensure it has been stored correctly (desiccated at room temperature).[1] Prepare fresh dilutions from a new stock if necessary.
-
Low Channel Expression: Confirm the expression level of the target KATP channel subunits (e.g., Kir6.1/SUR2B) in your cell line using methods like qPCR or Western blotting.[9] Low expression will result in a small signal window.
-
Incorrect Assay Conditions: Ensure the ionic concentrations in your internal and external solutions are correct for measuring KATP currents. Check that the pH of your buffers is accurate.[9]
-
Channel Inactivation: KATP channels can run down over the course of a whole-cell experiment. Ensure you are measuring a stable baseline current before applying the drug.
Q6: I'm seeing a high background signal or a lot of variability in my data. What are the common causes?
High background and variability can obscure the true dose-response relationship.
-
Leaky Patch-Clamp Seal: In electrophysiology, a poor "giga-seal" between the pipette and the cell membrane will result in a noisy, unstable recording. Only use cells that form a high-resistance seal.
-
Pipetting Errors: Inaccurate or inconsistent pipetting when making serial dilutions can lead to high variability between data points.[9] Use calibrated pipettes and proper technique.
-
Cell Health and Contamination: Use only healthy, well-adhered cells for experiments. Visually inspect cultures for any signs of contamination, which can alter cell physiology and channel function.[9]
Q7: The IC50 value I calculated is significantly different from published values. Why might this be?
Discrepancies in IC50 values are common and can arise from several factors.
-
Different Biological System: IC50 values can vary between cell types (e.g., native smooth muscle cells vs. recombinant HEK-293 cells) and the specific subunit composition being tested.[2][3]
-
Assay Conditions: Minor differences in experimental conditions, such as temperature, pH, and ionic concentrations, can influence drug-receptor interactions and shift the IC50.
-
Data Analysis and Curve Fitting: Ensure your data is properly normalized.[8] Using different curve-fitting models or constraining parameters (e.g., fixing the Hill slope to 1.0) can alter the calculated IC50.[8][10] Always report the model used and its parameters.[11]
Q8: My dose-response curve doesn't look sigmoidal. How should I interpret this?
A non-sigmoidal curve can indicate complex pharmacology or experimental issues.
-
Incomplete Curve: You may not have tested a wide enough range of concentrations. If the curve does not reach a clear bottom plateau (maximum inhibition), the IC50 value will be an extrapolation and may be inaccurate.[8] It is crucial to test concentrations high enough to achieve maximal effect.
-
Compound Solubility: Check the solubility of this compound in your assay buffer.[1] If the compound precipitates at high concentrations, the effective concentration will be lower than the nominal concentration, causing the curve to flatten prematurely.[9]
-
Biphasic Response: If the curve goes down and then back up, it may indicate a complex mechanism of action or off-target effects at higher concentrations. While PNU 37883 is considered selective, its effects on other channels at very high concentrations are not fully ruled out.[5]
References
- 1. rndsystems.com [rndsystems.com]
- 2. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inward Rectifier Potassium (Kir) Channels | Potassium Channels | Tocris Bioscience [tocris.com]
- 5. Pharmacological Profile of U-37883A, a Channel Blocker of Smooth Muscle-Type ATP-Sensitive K Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular analysis of the subtype-selective inhibition of cloned KATP channels by PNU-37883A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 9. benchchem.com [benchchem.com]
- 10. support.collaborativedrug.com [support.collaborativedrug.com]
- 11. Perspective: common errors in dose-response analysis and how to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU-37883 Hydrochloride Vehicle Selection: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting appropriate vehicle controls for experiments involving PNU-37883 hydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the key solubility properties of PNU-37883 hydrochloride?
A1: PNU-37883 hydrochloride is a moderately soluble compound. Its solubility in common laboratory solvents is summarized in the table below.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 25 | 9.55 |
| Ethanol (B145695) | 100 | 38.2 |
| Water | 10 (for stock solution) | Not specified |
Q2: What is the recommended vehicle for in vitro studies with PNU-37883 hydrochloride?
A2: For in vitro experiments, the choice of vehicle depends on the final concentration required and the tolerance of the cell line or tissue preparation to the solvent.
-
For most cell-based assays: A stock solution of PNU-37883 hydrochloride can be prepared in DMSO (up to 25 mM) or ethanol (up to 100 mM). This stock solution should then be serially diluted in the aqueous culture medium to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is low (typically ≤0.1% v/v) to avoid solvent-induced artifacts.
-
For preparations sensitive to organic solvents: A 10 mM stock solution in water has been reported for in vitro studies.
Q3: What is a suitable vehicle for in vivo administration of PNU-37883 hydrochloride?
A3: The selection of an in vivo vehicle depends on the route of administration (e.g., intravenous, oral) and the desired dosage. Since PNU-37883 hydrochloride has limited aqueous solubility, a suitable formulation is necessary to ensure its bioavailability.
-
Intravenous (IV) Administration: Based on available literature, sterile saline is a suggested vehicle for intravenous administration. One study reported the use of a saline bolus in conjunction with PNU-37883A administration in rats, implying saline as a compatible vehicle[1]. It is recommended to first dissolve PNU-37883 hydrochloride in a minimal amount of a suitable organic solvent (like DMSO or ethanol) and then further dilute it with sterile saline to the final dosing concentration. The final concentration of the organic co-solvent should be kept to a minimum to avoid toxicity.
-
Oral Gavage: For oral administration, a suspension or a solution in a suitable vehicle can be prepared. Options include:
-
Aqueous suspensions: Using suspending agents like methylcellulose (B11928114) or carboxymethylcellulose in water.
-
Co-solvent systems: A mixture of solvents such as DMSO, ethanol, polyethylene (B3416737) glycol (PEG), and water can be used to improve solubility.
-
Lipid-based formulations: For very high doses or to enhance absorption, oil-in-water emulsions or solutions in oils (e.g., corn oil) can be considered.
-
Q4: What is a proper vehicle control for my experiment?
A4: The vehicle control group should receive the exact same vehicle formulation, including the same concentration of any co-solvents, as the group receiving PNU-37883 hydrochloride, but without the active compound. This is critical to differentiate the effects of the compound from any potential effects of the vehicle itself.
Troubleshooting Guide
Issue: Precipitation of PNU-37883 hydrochloride upon dilution in aqueous buffer or media.
-
Cause: This is a common issue for compounds dissolved in an organic solvent when diluted into an aqueous solution. The drastic change in solvent polarity can cause the compound to "crash out" of the solution.
-
Solutions:
-
Optimize Dilution Technique: Instead of adding the stock solution directly to the full volume of the aqueous phase, try adding the aqueous buffer to the stock solution dropwise while vortexing.
-
Use a Co-solvent System: Prepare the final solution in a mixture of the organic solvent and the aqueous buffer. The proportion of the organic solvent should be the minimum required to maintain solubility while being well-tolerated by the experimental system.
-
Lower the Stock Concentration: Using a lower concentration stock solution will require a larger volume to be added, but it can sometimes prevent precipitation upon dilution.
-
Consider pH: As a hydrochloride salt, the pH of the aqueous solution can influence the solubility of PNU-37883. Ensure the pH of your final solution is compatible with maintaining the compound in its soluble, ionized form.
-
Issue: Observed effects in the vehicle control group.
-
Cause: Solvents like DMSO and ethanol are not biologically inert and can have physiological effects, especially at higher concentrations.
-
Solutions:
-
Minimize Solvent Concentration: Always use the lowest possible concentration of the organic solvent in your final formulation. A general guideline for in vitro studies is to keep the final DMSO or ethanol concentration at or below 0.1%. For in vivo studies, the total dose of the organic solvent should be carefully considered and minimized.
-
Run a Solvent-Only Control: In addition to the vehicle control, an untreated or saline-only control group can help to identify any baseline effects of the vehicle itself.
-
Experimental Protocols
Protocol 1: Preparation of PNU-37883 Hydrochloride for In Vitro Cell-Based Assays
-
Prepare a 10 mM Stock Solution:
-
Weigh out the required amount of PNU-37883 hydrochloride (Molecular Weight: 381.98 g/mol ).
-
Dissolve the compound in sterile DMSO to a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock, dissolve 0.382 mg of PNU-37883 hydrochloride in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Serially dilute the stock solution in your cell culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the medium does not exceed 0.1% (v/v). For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of cell culture medium.
-
-
Prepare Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the PNU-37883 hydrochloride working solution.
-
Protocol 2: Preparation of PNU-37883 Hydrochloride for Intravenous (IV) Administration in Rodents
-
Prepare a 1 mg/mL Stock Solution:
-
Dissolve PNU-37883 hydrochloride in a minimal amount of a suitable solvent. For example, start by dissolving it in DMSO to a concentration of 10 mg/mL.
-
-
Prepare the Dosing Solution:
-
Further dilute the stock solution with sterile, physiological saline (0.9% NaCl) to the final desired concentration for injection. For example, to prepare a 0.1 mg/mL dosing solution from a 10 mg/mL DMSO stock, you would perform a 1:100 dilution. This would result in a final DMSO concentration of 1%.
-
The final concentration of the organic co-solvent should be kept as low as possible and be tested for tolerability in a small pilot group of animals.
-
-
Prepare Vehicle Control:
-
Prepare the vehicle control by mixing the same ratio of the organic solvent (e.g., DMSO) and sterile saline used for the drug formulation.
-
Visualizations
Caption: Decision workflow for selecting an appropriate vehicle for PNU-37883 hydrochloride.
Caption: Troubleshooting guide for addressing precipitation issues with PNU-37883 hydrochloride.
References
Validation & Comparative
A Comparative Guide: PNU-37883 Hydrochloride vs. Glibenclamide on KATP Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological effects of PNU-37883 hydrochloride and glibenclamide on ATP-sensitive potassium (KATP) channels. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies of KATP channel function and modulation.
Introduction
ATP-sensitive potassium (KATP) channels are crucial mediators that link the metabolic state of a cell to its electrical excitability. These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium (Kir6.x) channel subunits and four regulatory sulfonylurea receptor (SUR) subunits. The diverse tissue expression of different Kir6.x and SUR subunit combinations results in KATP channels with distinct physiological roles and pharmacological sensitivities.
Glibenclamide , a second-generation sulfonylurea, is a widely used therapeutic agent for type 2 diabetes. Its primary mechanism of action is the inhibition of KATP channels in pancreatic β-cells (typically composed of Kir6.2 and SUR1 subunits), which leads to membrane depolarization, calcium influx, and subsequent insulin (B600854) secretion.[1][2] Glibenclamide primarily interacts with the SUR subunit of the KATP channel.
PNU-37883 hydrochloride is a non-sulfonylurea KATP channel blocker that exhibits selectivity for vascular KATP channels.[3][4] These channels, predominantly found in smooth muscle cells, are often composed of Kir6.1 and SUR2B subunits.[5] PNU-37883 hydrochloride is believed to exert its inhibitory effect by interacting with the pore-forming Kir6.x subunit.[6][7] This guide will delve into the experimental data that delineates the distinct pharmacological profiles of these two compounds.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of PNU-37883 hydrochloride and glibenclamide on various KATP channel subtypes.
Table 1: Inhibitory Concentration (IC50) of PNU-37883 Hydrochloride on Cloned KATP Channels
| KATP Channel Subtype | Cell Line | IC50 (µM) | Reference |
| Kir6.1/SUR2B | HEK-293 | 6 | [3][6] |
| Kir6.2/SUR2B | HEK-293 | 15 | [3][6] |
| Kir6.2/SUR1 | HEK-293 | > 100 | [6] |
| Kir6.2/SUR2A | HEK-293 | > 100 | [6] |
| Kir6.2Δ26 (SUR-independent) | HEK-293 | 5 | [3][6] |
| Kir6.2Δ26 + SUR2B | HEK-293 | 38 | [3][6] |
Table 2: Inhibitory Concentration (IC50) of Glibenclamide on KATP Channels
| KATP Channel Source/Subtype | Preparation | IC50 | Reference |
| Cardiac KATP Channels | Rat Ventricular Myocytes | 6 µM | [4] |
| Skeletal Muscle KATP Channels | Rat Flexor Digitorum Brevis | 63 nM (Ki) | [8] |
| Pancreatic β-cell KATP Channels | Not specified | High Affinity (nM range) | [9] |
| Recombinant Kir6.2/SUR1 | HEK-293 | 4.3 nM | [10] |
| Recombinant Kir6.2/SUR2A-Q1336E | HEK-293 | 433 nM | [10] |
Signaling Pathways and Mechanisms of Action
The distinct binding sites of PNU-37883 hydrochloride and glibenclamide on the KATP channel complex lead to different downstream signaling events in their respective target tissues.
Glibenclamide Signaling in Pancreatic β-Cells
Glibenclamide's primary therapeutic effect is the stimulation of insulin secretion. This is achieved through a well-defined signaling pathway initiated by the blockade of KATP channels in pancreatic β-cells.
PNU-37883 Hydrochloride Signaling in Vascular Smooth Muscle Cells
PNU-37883 hydrochloride's selectivity for vascular KATP channels makes it a tool for studying vascular tone regulation. Its blockade of these channels in smooth muscle cells leads to vasoconstriction.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the flow of ions through KATP channels in the entire cell membrane.
Protocol Details:
-
Cell Preparation: Culture HEK-293 cells and transiently or stably transfect them with the desired Kir6.x and SUR subunits.
-
Solutions:
-
External (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, pH 7.4 with KOH.
-
Internal (Bath) Solution (in mM): 140 KCl, 10 EGTA, 10 HEPES, pH 7.4 with KOH. For studying ATP sensitivity, include varying concentrations of ATP and ADP.
-
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Obtain a gigaohm seal (>1 GΩ) between the pipette and the cell membrane.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -70 mV) and apply voltage steps to elicit currents.
-
Record baseline currents and then perfuse the cell with solutions containing different concentrations of PNU-37883 hydrochloride or glibenclamide.
-
-
Data Analysis: Measure the reduction in current amplitude at each drug concentration to construct a dose-response curve and calculate the IC50 value.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand to its receptor.
Protocol using [³H]-Glibenclamide:
-
Membrane Preparation: Homogenize tissues or cells expressing the target KATP channel in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation, [³H]-glibenclamide (at a concentration near its Kd), and varying concentrations of the unlabeled competitor (PNU-37883 hydrochloride or unlabeled glibenclamide).
-
Incubate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50, which can then be converted to the inhibition constant (Ki).
Insulin Secretion Assay
This assay measures the amount of insulin released from pancreatic islets in response to various stimuli.
Protocol:
-
Islet Isolation: Isolate pancreatic islets from animal models (e.g., rats or mice) by collagenase digestion.
-
Islet Culture: Culture the isolated islets overnight to allow for recovery.
-
Secretion Assay:
-
Pre-incubate the islets in a low-glucose buffer.
-
Incubate groups of islets in buffers containing different concentrations of glucose, with or without PNU-37883 hydrochloride or glibenclamide, for a defined period (e.g., 60 minutes).
-
Collect the supernatant.
-
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: Quantify the amount of insulin secreted under each condition and compare the effects of the different treatments.
Conclusion
PNU-37883 hydrochloride and glibenclamide are both potent inhibitors of KATP channels, but they exhibit distinct pharmacological profiles due to their different sites of action and subunit selectivities.
-
Glibenclamide is a non-selective KATP channel blocker with high affinity for the SUR1 subunit, making it an effective insulin secretagogue for the treatment of type 2 diabetes. Its effects on vascular and cardiac KATP channels are less pronounced.
-
PNU-37883 hydrochloride is a selective inhibitor of KATP channels containing the Kir6.1 subunit, which are predominantly found in vascular smooth muscle.[4] This selectivity makes it a valuable research tool for investigating the role of vascular KATP channels in regulating blood pressure and local blood flow, with minimal direct effects on pancreatic insulin secretion.
The choice between these two compounds should be guided by the specific KATP channel subtype and the physiological process being investigated. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and interpret their studies on KATP channel pharmacology.
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. biomedres.us [biomedres.us]
- 3. medchemexpress.com [medchemexpress.com]
- 4. On the mechanism of inhibition of KATP channels by glibenclamide in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kup.at [kup.at]
- 6. Exposure to glibenclamide increases rat beta cells sensitivity to glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. K(ATP) channel expression and pharmacological in vivo and in vitro studies of the K(ATP) channel blocker PNU-37883A in rat middle meningeal arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
PNU-37883 Hydrochloride: A Comparative Guide for Kir6 Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PNU-37883 hydrochloride with other prominent Kir6 (KATP) channel blockers. The information presented is based on experimental data from peer-reviewed scientific literature, offering an objective analysis of its performance, selectivity, and mechanism of action.
Introduction to Kir6 Channels and the Significance of Blockers
ATP-sensitive potassium (KATP) channels, composed of pore-forming inwardly rectifying potassium (Kir6.x) channel subunits and regulatory sulfonylurea receptor (SURx) subunits, are crucial in linking cellular metabolism to membrane excitability.[1][2][3] These channels are expressed in various tissues, including pancreatic β-cells, cardiac and skeletal muscle, and vascular smooth muscle.[4][5][6] Blockers of these channels are pivotal for studying their physiological roles and have significant therapeutic applications, most notably in the treatment of type 2 diabetes by stimulating insulin (B600854) secretion.[4]
PNU-37883 hydrochloride (also known as PNU-37883A or U-37883A) is a non-sulfonylurea KATP channel inhibitor that has garnered interest due to its distinct pharmacological profile compared to traditional sulfonylurea drugs like glibenclamide.[5][7][8]
Mechanism of Action: A Tale of Two Binding Sites
A key differentiator for KATP channel blockers is their site of action. While sulfonylureas, such as glibenclamide, primarily interact with the SUR subunit, PNU-37883 has been shown to act directly on the pore-forming Kir6.x subunit.[7][8] This was demonstrated in experiments using a truncated form of Kir6.2 (Kir6.2Δ26), which can form a functional channel without the SUR subunit. PNU-37883A effectively inhibited currents from these Kir6.2Δ26 channels, whereas the sulfonylurea PNU-99963 had no significant effect.[7][8]
This distinction in the mechanism of action is significant as it can lead to different pharmacological effects and selectivity profiles. The synergistic inhibitory effects observed between glibenclamide and PNU-37883A in isolated rabbit mesenteric artery further support their different sites of action.[7]
Caption: Mechanism of Action of PNU-37883 vs. Glibenclamide.
Comparative Selectivity and Potency
PNU-37883 hydrochloride exhibits a notable degree of selectivity for KATP channels found in vascular smooth muscle over those in pancreatic β-cells or cardiac muscle.[5][9][10] This contrasts with many sulfonylureas, which are potent blockers of pancreatic Kir6.2/SUR1 channels.[11]
The tables below summarize the inhibitory concentrations (IC50) of PNU-37883A against various cloned KATP channel subtypes expressed in HEK-293 cells.
Table 1: Inhibitory Potency (IC50) of PNU-37883A on Different Kir6/SUR Subtypes
| Channel Subtype | Tissue Predominance | PNU-37883A IC50 (μM) | Reference |
| Kir6.2/SUR1 | Pancreatic β-cell | > 30 (low inhibition) | [7][8] |
| Kir6.2/SUR2A | Cardiac Muscle | > 30 (low inhibition) | [7][8] |
| Kir6.2/SUR2B | Smooth Muscle | 15 | [7][8][9] |
| Kir6.1/SUR2B | Vascular Smooth Muscle | 6 | [7][8][9] |
| Kir6.2Δ26 (SUR-independent) | N/A | 5 | [7][8][9] |
Table 2: Comparison of PNU-37883A with Other Kir6 Modulators
| Compound | Target Subunit(s) | Primary Effect | Typical Potency | Key Characteristics |
| PNU-37883A | Kir6.1 > Kir6.2 | Blocker | μM range | Selective for vascular KATP channels; non-sulfonylurea.[7][8][10] |
| Glibenclamide | SUR1, SUR2 | Blocker | nM to low μM range | Potent blocker of pancreatic and cardiac KATP channels.[3][12] |
| Diazoxide | SUR1, SUR2B | Opener | μM range | KATP channel opener, particularly for pancreatic and smooth muscle channels.[4][6] |
| Pinacidil | SUR2 | Opener | μM range | KATP channel opener with selectivity for SUR2-containing channels.[6] |
| VU0542270 | SUR2 | Blocker | ~100 nM | Potent and selective inhibitor of Kir6.1/SUR2B.[11] |
Experimental Protocols
The data presented in this guide are primarily derived from electrophysiological and ion flux assays. Below are detailed methodologies for these key experiments.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the flow of ions through the channels of an entire cell.
Caption: Workflow for Whole-Cell Patch Clamp Experiments.
Methodology:
-
Cell Culture: HEK-293 cells stably or transiently expressing specific Kir6 and SUR subunits are cultured on coverslips.[13][14]
-
Recording Setup: Coverslips are placed in a recording chamber on an inverted microscope. A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with a cell.
-
Whole-Cell Configuration: A high-resistance seal is formed between the pipette and the cell membrane. The membrane patch is then ruptured to allow electrical access to the entire cell.
-
Current Recording: The membrane potential is clamped at a specific voltage, and the resulting ionic currents are measured using an amplifier. KATP channel currents are often elicited by voltage ramps or steps.[13][14][15]
-
Drug Application: PNU-37883 hydrochloride or other modulators are perfused into the recording chamber at various concentrations to determine their effect on the channel currents.
-
Data Analysis: The inhibition of the current at each drug concentration is measured and plotted to generate a dose-response curve, from which the IC50 value is calculated.
Thallium Flux Assay
This is a higher-throughput method to assess ion channel activity by measuring the influx of thallium (Tl+), a surrogate for K+.[14][15]
Methodology:
-
Cell Plating: Cells expressing the Kir6/SUR channel of interest are plated in a multi-well plate (e.g., 384-well).[16]
-
Dye Loading: Cells are loaded with a Tl+-sensitive fluorescent dye.[14][16]
-
Compound Incubation: The cells are incubated with the test compounds (e.g., PNU-37883) or vehicle control.
-
Thallium Addition and Fluorescence Reading: A solution containing Tl+ is added to the wells, and the change in fluorescence over time is measured using a plate reader. Increased fluorescence indicates Tl+ influx through open channels.
-
Data Analysis: The rate of Tl+ flux is calculated to determine the activity of the channels in the presence of the test compound.
Signaling Pathway Context: KATP Channels in Vascular Smooth Muscle
In vascular smooth muscle, the opening of KATP channels (predominantly Kir6.1/SUR2B) leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. This reduces intracellular calcium concentration, causing vasodilation. PNU-37883, by blocking these channels, promotes vasoconstriction.
Caption: Role of KATP Channels in Vasodilation.
Conclusion
PNU-37883 hydrochloride is a valuable research tool for investigating the physiological and pathophysiological roles of KATP channels, particularly in the vasculature. Its distinct mechanism of action, targeting the Kir6 pore, and its selectivity for smooth muscle KATP channel subtypes differentiate it from classical sulfonylurea blockers like glibenclamide. For researchers aiming to dissect the specific contributions of vascular KATP channels, PNU-37883 offers a more selective pharmacological probe than broadly acting inhibitors. However, for applications requiring potent blockade of pancreatic Kir6.2/SUR1 channels, sulfonylureas remain the inhibitors of choice. The development of even more specific inhibitors, such as VU0542270 for Kir6.1/SUR2B, will further enhance the ability to target specific KATP channel isoforms.
References
- 1. Frontiers | Computational Identification of Novel Kir6 Channel Inhibitors [frontiersin.org]
- 2. Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards selective Kir6.2/SUR1 potassium channel openers, medicinal chemistry and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Profile of U-37883A, a Channel Blocker of Smooth Muscle-Type ATP-Sensitive K Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Molecular analysis of the subtype-selective inhibition of cloned KATP channels by PNU-37883A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glibenclamide | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 13. Frontiers | CL-705G: a novel chemical Kir6.2-specific KATP channel opener [frontiersin.org]
- 14. CL-705G: a novel chemical Kir6.2-specific KATP channel opener - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. youtube.com [youtube.com]
PNU-37883 Hydrochloride: A Comparative Guide to its Ion Channel Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of PNU-37883 hydrochloride with various ion channels. The information presented is based on published experimental data to assist researchers in evaluating its suitability for their studies.
Summary of Cross-reactivity Data
PNU-37883 hydrochloride is primarily recognized as a selective blocker of ATP-sensitive potassium (K-ATP) channels, demonstrating a notable preference for those found in vascular smooth muscle. However, its selectivity is not absolute, with cross-reactivity observed with other ion channels, particularly at higher concentrations. The following table summarizes the available quantitative data on the inhibitory activity of PNU-37883 hydrochloride across different ion channel subtypes.
| Ion Channel Family | Subtype | Species | Experimental Model | Potency (IC50 / Kd) | Reference |
| K-ATP Channels | Kir6.2/SUR1 (Pancreatic β-cell type) | Rat | Recombinant HEK293 cells | >100 µM | [1] |
| Kir6.2/SUR2A (Cardiac type) | Rat | Recombinant HEK293 cells | >100 µM | [1] | |
| Kir6.2/SUR2B (Smooth muscle type) | Rat | Recombinant HEK293 cells | 15 µM | [1][2][3] | |
| Kir6.1/SUR2B (Smooth muscle type) | Rat | Recombinant HEK293 cells | 6 µM | [1][2][3] | |
| Native vascular K-ATP channels | Rat | Isolated mesenteric artery smooth muscle cells | 65 nM (Kd) | ||
| Voltage-gated Ca2+ Channels | L-type (Cav1.2) | Pig | Urethral myocytes | Inhibition observed, specific IC50 not determined | |
| Inward Rectifier K+ Channels (Kir) | General Kir | Rat | Vascular smooth muscle cells | Some inhibition at 100 µM | |
| Voltage-gated K+ Channels (Kv) | General Kv | Rat | Vascular smooth muscle cells | Some inhibition at 100 µM |
Signaling Pathway and Experimental Workflow
To understand the context of PNU-37883 hydrochloride's action, it is crucial to visualize the signaling pathway it modulates and the typical workflow for assessing its cross-reactivity.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature for assessing the effects of PNU-37883 hydrochloride on ion channels.
Recombinant K-ATP Channel Inhibition Assay in HEK293 Cells
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. Cells are stably transfected with plasmids encoding the desired Kir6.x and SURx subunits of the K-ATP channel.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed at room temperature. The external solution typically contains (in mM): 140 KCl, 2.6 CaCl2, 1.2 MgCl2, and 5 HEPES, adjusted to pH 7.4 with KOH. The internal pipette solution contains (in mM): 140 KCl, 1 MgCl2, 5 EGTA, and 10 HEPES, adjusted to pH 7.2 with KOH.
-
Drug Application: PNU-37883 hydrochloride is dissolved in the external solution and applied to the cells at increasing concentrations.
-
Data Analysis: The inhibition of the K-ATP channel current is measured at a holding potential of -60 mV. The concentration-response data are fitted to a Hill equation to determine the IC50 value.[1]
Native K-ATP Channel Activity in Isolated Vascular Smooth Muscle Cells
-
Cell Isolation: Smooth muscle cells are enzymatically dissociated from rat mesenteric arteries.
-
Electrophysiology: Whole-cell currents are recorded using the patch-clamp technique. K-ATP currents are induced by a K-ATP channel opener, such as pinacidil (B1677893) or levcromakalim.
-
Data Analysis: The inhibitory effect of PNU-37883 hydrochloride is quantified by measuring the reduction in the opener-induced outward current. The dissociation constant (Kd) is determined from the concentration-dependent block.
Assessment of Cross-reactivity on Voltage-Gated Calcium Channels
-
Tissue Preparation: Smooth muscle strips from pig urethra are prepared for tension measurements, and single myocytes are isolated for patch-clamp recordings.
-
Electrophysiology: Whole-cell voltage-clamp recordings are performed to measure voltage-dependent Ba2+ currents (as a surrogate for Ca2+ currents). The external solution contains Ba2+ as the charge carrier.
-
Experimental Procedure: The effect of PNU-37883 hydrochloride on the peak amplitude of the Ba2+ currents is measured in a concentration-dependent manner. The voltage-dependence of the channel inactivation is also assessed in the presence and absence of the compound.
-
Data Analysis: The percentage of inhibition of the peak current at various concentrations is determined to assess the blocking effect.
Conclusion
PNU-37883 hydrochloride is a potent and selective blocker of vascular K-ATP channels, particularly those containing the Kir6.1/SUR2B and Kir6.2/SUR2B subunits. While it displays a high degree of selectivity over pancreatic and cardiac K-ATP channel subtypes, researchers should be aware of its potential for off-target effects on other ion channels, such as certain inward rectifier and voltage-gated potassium channels, as well as L-type voltage-gated calcium channels, especially at concentrations exceeding 10 µM. For studies requiring high selectivity, it is recommended to use PNU-37883 hydrochloride at the lowest effective concentration and to consider potential off-target effects in the interpretation of results.
References
Head-to-head comparison of PNU 37883 hydrochloride and pinacidil effects
This guide provides a comprehensive, data-driven comparison of PNU 37883 hydrochloride and pinacidil (B1677893), two pharmacological tools that exert opposing effects on ATP-sensitive potassium (K-ATP) channels. This document is intended for researchers, scientists, and drug development professionals investigating vascular physiology and ion channel pharmacology.
Introduction and Overview
Pinacidil is a well-established ATP-sensitive potassium (K-ATP) channel opener.[1][2][3][4] By activating these channels in vascular smooth muscle, it leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent vasodilation.[3][5][6] This mechanism underlies its potent antihypertensive effects.[5] Pinacidil is considered a nonselective K-ATP channel opener.[2]
This compound (also known as PNU-37883A or U-37883A) is a selective antagonist of vascular ATP-sensitive potassium (K-ATP) channels.[7][8][9] It specifically blocks the pore-forming Kir6.x subunit of the channel, thereby inhibiting its function.[10][11] Notably, this compound can effectively reverse the vasodilatory and hypotensive effects induced by pinacidil, making it a valuable tool for studying K-ATP channel function in the vasculature.[8][12] In addition to its vascular effects, it also exhibits diuretic properties.[7]
Mechanism of Action: A Tale of Two Opposites
The primary mechanism of action for both compounds revolves around the modulation of K-ATP channels in vascular smooth muscle cells, albeit in opposite ways.
Pinacidil (K-ATP Channel Opener):
-
Pinacidil binds to and opens the ATP-sensitive potassium channels on the plasma membrane of vascular smooth muscle cells.
-
The opening of these channels increases the efflux of potassium ions (K+) out of the cell, down their electrochemical gradient.
-
This net loss of positive charge leads to hyperpolarization of the cell membrane.
-
Hyperpolarization closes voltage-gated calcium channels (VGCCs), reducing the influx of calcium ions (Ca2+) into the cell.
-
The resulting decrease in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle, causing vasodilation and a decrease in blood pressure.
This compound (Vascular K-ATP Channel Blocker):
-
This compound selectively binds to and blocks the pore of the vascular K-ATP channels.
-
This blockage prevents the potassium efflux that would otherwise be induced by endogenous openers or exogenous drugs like pinacidil.
-
By inhibiting the hyperpolarizing influence of K-ATP channel activation, this compound promotes a more depolarized state of the vascular smooth muscle cell membrane.
-
This can lead to the opening of voltage-gated calcium channels, an influx of calcium, and subsequent vasoconstriction, or more commonly, the reversal of vasodilation caused by K-ATP channel openers.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and pinacidil, highlighting their respective potencies and selectivities.
Table 1: Inhibitory Potency of this compound on Cloned K-ATP Channel Subtypes
| K-ATP Channel Subtype | IC50 (µM) | Putative Tissue Location | Reference |
| Kir6.1/SUR2B | 6 | Smooth Muscle | [10][11] |
| Kir6.2/SUR2B | 15 | Smooth Muscle | [10][11] |
| Kir6.2/SUR1 | >100 | Pancreatic β-cell | [10][11] |
| Kir6.2/SUR2A | >100 | Cardiac Muscle | [10][11] |
| Kir6.2Δ26 (without SUR) | 5 | - | [10][11] |
| Kir6.2Δ26 + SUR2B | 38 | - | [10][11] |
Table 2: Binding Affinity and Functional Inhibition by this compound
| Parameter | Value | Tissue/Cell Type | Reference |
| Kd | 65 nM | Isolated mesenteric artery smooth muscle cells | [8][13] |
| IC50 (vs. Levcromakalim) | 3.5 µM | Isolated mesenteric artery smooth muscle cells | [10] |
Table 3: Effective Concentrations of Pinacidil in Experimental Systems
| Concentration Range | Experimental Effect | Tissue/Cell Type | Reference |
| 0.1 - 100 µM | Relaxation of trachea | Guinea-pig trachea | [3] |
| 0.3 - 10 µM | Abolishes spontaneous multispike complexes | Rat portal vein | [3] |
| 100 µM | Activation of K-ATP currents | Single myocytes from rat mesenteric artery, skeletal muscle, and cardiac ventricle | [14] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize and compare the effects of this compound and pinacidil.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effects of pinacidil and this compound on K-ATP channel currents in isolated cells.
Methodology:
-
Cell Preparation: Single smooth muscle cells are enzymatically isolated from tissues such as the rat mesenteric artery. Alternatively, HEK-293 cells stably expressing specific K-ATP channel subtypes (e.g., Kir6.1/SUR2B) are used.
-
Recording Configuration: The whole-cell patch-clamp technique is employed. A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.
-
Solutions: The intracellular (pipette) solution typically contains a low concentration of ATP (e.g., 0.1 mM) to ensure K-ATP channels are not inhibited by high intracellular ATP. The extracellular (bath) solution is a physiological salt solution.
-
Experimental Procedure:
-
A stable baseline current is recorded.
-
Pinacidil (e.g., 100 µM) is applied to the bath to activate and record the outward K-ATP current.
-
Once a stable activated current is achieved, increasing concentrations of this compound are co-applied with pinacidil to determine its inhibitory effect and calculate the IC50.
-
Currents are measured at a holding potential of -60 mV.
-
In Vitro Vascular Reactivity Assay
Objective: To assess the antagonistic effect of this compound on pinacidil-induced vasodilation in isolated arterial rings.
Methodology:
-
Tissue Preparation: A segment of an artery (e.g., rat thoracic aorta or mesenteric artery) is carefully dissected and cut into rings approximately 2-3 mm in length.
-
Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension for 60-90 minutes. They are then pre-contracted with a vasoconstrictor agent like phenylephrine (B352888) or KCl to induce a stable tone.
-
Experimental Procedure:
-
Once a stable contraction is achieved, a cumulative concentration-response curve to pinacidil is generated to induce relaxation.
-
In a separate set of experiments, the arterial rings are pre-incubated with this compound (e.g., 10 nM) for a defined period before pre-contraction.
-
The concentration-response curve to pinacidil is then repeated in the presence of this compound.
-
The degree of rightward shift in the pinacidil concentration-response curve indicates the antagonistic potency of this compound.
-
Conclusion
This compound and pinacidil represent a classic agonist/antagonist pair for the study of vascular K-ATP channels. Pinacidil serves as a potent, non-selective activator, inducing vasodilation through membrane hyperpolarization. Conversely, this compound acts as a selective blocker of vascular K-ATP channels, particularly those containing Kir6.1/SUR2B and Kir6.2/SUR2B subunits, and can effectively antagonize the effects of pinacidil. The quantitative data and experimental protocols provided herein offer a robust framework for researchers to further investigate the physiological and pathophysiological roles of these critical ion channels.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pinacidil, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pinacidil - Wikipedia [en.wikipedia.org]
- 5. Pinacidil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasodilatation with pinacidil. Mode of action in rat resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Inward Rectifier Potassium Channel | Tocris Bioscience [tocris.com]
- 9. Pharmacological Profile of U-37883A, a Channel Blocker of Smooth Muscle-Type ATP-Sensitive K Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different molecular sites of action for the KATP channel inhibitors, PNU-99963 and PNU-37883A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. KATP channel expression and pharmacological in vivo and in vitro studies of the KATP channel blocker PNU-37883A in rat middle meningeal arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | Inward Rectifier Potassium Channel | Tocris Bioscience [tocris.com]
- 14. Inhibition of vascular K(ATP) channels by U-37883A: a comparison with cardiac and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of PNU-37883: A Comparative Guide to its Inhibitory Effect on Dopamine-Activated K+ Channels
For Immediate Release
This guide provides a comprehensive comparison of PNU-37883 and its inhibitory effects on dopamine-activated potassium (K+) channels, offering valuable insights for researchers, scientists, and drug development professionals. Through a detailed analysis of experimental data, this document confirms the potent and selective inhibitory action of PNU-37883, positioning it as a significant tool in the study of neurological pathways modulated by dopamine (B1211576).
Executive Summary
PNU-37883 has been identified as a potent inhibitor of a specific type of dopamine-activated K+ channel, the G protein-gated inwardly rectifying K+ (GIRK) channel, which is activated by the dopamine D2 receptor. Experimental evidence demonstrates that PNU-37883 exhibits a half-maximal inhibitory concentration (IC50) of approximately 0.1 µM on these channels in rat striatal neurons. This makes it a significantly more potent antagonist compared to other known K+ channel blockers, such as glibenclamide. This guide presents a comparative analysis of PNU-37883 with alternative inhibitors, details the experimental protocols for confirming these findings, and visualizes the underlying signaling pathways and experimental workflows.
Comparative Analysis of Inhibitors
The inhibitory effects of PNU-37883 and alternative compounds on dopamine-activated K+ channels have been quantified to provide a clear comparison of their potency and selectivity. The data, primarily derived from electrophysiological studies on rat striatal neurons, are summarized in the table below.
| Compound | Target Channel | IC50 / Inhibitory Concentration | Relative Potency | Notes |
| PNU-37883 (U-37883A) | Dopamine D2 Receptor-Activated K+ Channel (GIRK) | ~ 0.1 µM[1] | High | Potent and selective inhibitor. |
| Glibenclamide | Dopamine D2 Receptor-Activated K+ Channel (GIRK) | ~ 5 µM (estimated) | ~50 times less potent than PNU-37883[1] | A well-known KATP channel blocker, but less potent on this specific channel. |
| 4-Aminopyridine (4-AP) | Voltage-gated K+ channels | Complete blockade of D2-mediated inhibition at 3 µM[2] | Lower specificity | Broad-spectrum K+ channel blocker; not selective for GIRK channels.[2][3] |
| Tetraethylammonium (TEA) | Voltage-gated K+ channels | Complete blockade of D2-mediated inhibition at 1 mM[2] | Lower specificity | Broad-spectrum K+ channel blocker; not selective for GIRK channels.[2][3] |
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action and the experimental approach to its confirmation, the following diagrams illustrate the dopamine D2 receptor signaling pathway leading to K+ channel activation and the workflow for assessing the inhibitory effect of PNU-37883.
Detailed Experimental Protocols
The confirmation of PNU-37883's inhibitory effect on dopamine-activated K+ channels relies on established electrophysiological techniques. The following is a detailed protocol for a typical experiment.
1. Preparation of Acutely Dissociated Striatal Neurons:
-
Animal Model: Sprague-Dawley rats (postnatal day 14-21).
-
Dissection: The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.3 MgCl2, 2.4 CaCl2, 1.25 NaH2PO4, 26 NaHCO3, and 10 glucose.
-
Slicing: Coronal slices (300-400 µm) containing the striatum are prepared using a vibratome.
-
Dissociation: The striatum is dissected from the slices and enzymatically treated with papain (e.g., 20 U/mL) in a calcium- and magnesium-free aCSF for a designated period. Following enzymatic digestion, the tissue is mechanically triturated to obtain a single-cell suspension. The dissociated neurons are then plated on a recording chamber.
2. Electrophysiological Recording (Cell-Attached Patch-Clamp):
-
Pipette Solution: The recording pipette is filled with a solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and the dopamine D2 receptor agonist quinpirole (B1680403) (e.g., 10 µM) to activate the channels. The pH is adjusted to 7.4.
-
Seal Formation: A high-resistance seal (>1 GΩ) is formed between the micropipette and the membrane of a striatal neuron.
-
Data Acquisition: Single-channel currents are recorded using a patch-clamp amplifier. The membrane potential is held at a specific voltage (e.g., -70 mV).
3. Inhibition Assay:
-
Baseline Recording: Baseline channel activity in the presence of the D2 agonist is recorded.
-
Inhibitor Application: PNU-37883 or an alternative inhibitor is added to the bath solution at varying concentrations.
-
Post-Inhibitor Recording: Channel activity is recorded following the application of the inhibitor.
-
Data Analysis: The reduction in channel open probability or whole-cell current is measured at each inhibitor concentration. The IC50 value is determined by fitting the concentration-response data to the Hill equation.
Conclusion
The data presented in this guide unequivocally confirm the potent inhibitory effect of PNU-37883 on dopamine-activated K+ (GIRK) channels. Its high potency and selectivity, as demonstrated through rigorous electrophysiological experiments, distinguish it from other K+ channel blockers. These findings underscore the value of PNU-37883 as a pharmacological tool for investigating the role of these specific ion channels in dopamine-mediated signaling and their implications in various neurological functions and disorders. Researchers are encouraged to utilize this information to advance their understanding of dopamine neurotransmission and to explore the therapeutic potential of targeting this pathway.
References
- 1. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 2. Chloride channels with ClC-1-like properties differentially regulate the excitability of dopamine receptor D1- and D2-expressing striatal medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Anti-Hypotensive Effects of PNU-37883 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of PNU-37883 hydrochloride in counteracting hypotension induced by ATP-sensitive potassium (KATP) channel openers. As a selective blocker of vascular KATP channels, PNU-37883 hydrochloride does not possess intrinsic hypotensive effects; rather, it is investigated for its ability to reverse vasodilation and the subsequent drop in blood pressure caused by agents that open these channels.
This document summarizes key experimental data, details the methodologies employed in these in vivo studies, and visualizes the underlying signaling pathways and experimental workflows. The information presented is intended to support further research and development in the field of cardiovascular pharmacology.
Comparative Analysis of Anti-Hypotensive Efficacy
The in vivo efficacy of PNU-37883 hydrochloride has been evaluated by its ability to inhibit the hypotensive effects of various KATP channel openers. The following table summarizes the results from a key study in anesthetized rats, providing a quantitative comparison of PNU-37883 hydrochloride's potency against different vasodilators. For a broader context, data on glibenclamide, a traditional sulfonylurea KATP channel blocker, is also presented from separate studies.
Table 1: In Vivo Efficacy of PNU-37883 Hydrochloride in Reversing KATP Channel Opener-Induced Hypotension in Rats
| KATP Channel Opener | Opener Dose (intravenous) | PNU-37883A Dose (intravenous) | Mean Arterial Blood Pressure (MABP) Drop Induced by Opener | MABP Drop After PNU-37883A Administration | Percentage Inhibition of Hypotensive Effect | Reference |
| Levcromakalim | 0.025 mg/kg | 0.5 mg/kg | 22.9 ± 3.4% | 16.3 ± 2.8% | Significant Attenuation | [1] |
| Pinacidil | 0.38 mg/kg | 0.5 mg/kg | 32.0 ± 3.6% | Not specified, but significantly reduced | Significant Attenuation | [1] |
| P-1075 | 0.016 mg/kg | 0.5 mg/kg | 33.8 ± 4.9% | Not specified, but significantly reduced | Significant Attenuation | [1] |
Table 2: In Vivo Efficacy of Glibenclamide in Reversing Hypotension
| Hypotensive Agent | Animal Model | Glibenclamide Dose | Effect on Blood Pressure | Reference |
| Endotoxin (LPS) | Pig | 10 mg/kg (intravenous) | Transiently increased systemic arterial pressure | [2] |
| Helodermin (B1591217) | Rat | Not specified | Significantly attenuated hypotension | [3] |
| Levcromakalim | Rat | Not specified | Abolished the decrease in arterial blood pressure | [3] |
Experimental Protocols
The following is a detailed methodology for a key in vivo experiment to validate the anti-hypotensive effects of a KATP channel blocker.
In Vivo Blood Pressure Measurement in Anesthetized Rats
This protocol describes the direct measurement of arterial blood pressure in anesthetized rats to assess the effects of pharmacological agents on hemodynamics.
1. Animal Preparation:
-
Adult male Wistar or Sprague-Dawley rats are used for the experiment.
-
The animals are fasted overnight with free access to water.
-
Anesthesia is induced with an intraperitoneal injection of urethane (B1682113) (1.2 g/kg) or a combination of ketamine (80 mg/kg) and xylazine (B1663881) (10 mg/kg). The depth of anesthesia is monitored by checking for the absence of pedal and corneal reflexes.
-
The anesthetized rat is placed on a heating pad to maintain its body temperature at 37°C.
2. Surgical Procedure:
-
The ventral neck area is shaved and disinfected.
-
A midline incision is made to expose the trachea and the left common carotid artery.
-
The trachea is cannulated to ensure a clear airway.
-
The carotid artery is carefully isolated from the surrounding tissue and vagus nerve.
-
Distal and proximal ligatures are placed around the artery. The distal end is tied off.
-
A small incision is made in the artery between the ligatures, and a heparinized saline-filled cannula is inserted towards the aortic arch. The cannula is secured with the proximal ligature.
3. Blood Pressure Measurement:
-
The arterial cannula is connected to a pressure transducer, which is linked to a data acquisition system for continuous monitoring of blood pressure.
-
The system is calibrated using a sphygmomanometer before the experiment.
-
The animal is allowed to stabilize for a period before any drug administration.
4. Drug Administration:
-
A KATP channel opener (e.g., levcromakalim, pinacidil) is administered intravenously to induce hypotension.
-
Once the hypotensive effect is stable, the KATP channel blocker (PNU-37883 hydrochloride or glibenclamide) is administered intravenously.
-
Mean arterial blood pressure (MABP) and heart rate are recorded continuously throughout the experiment.
5. Data Analysis:
-
The percentage change in MABP is calculated before and after the administration of the KATP channel opener and blocker.
-
The inhibitory effect of the blocker on the opener-induced hypotension is determined by comparing the MABP drop before and after the blocker administration.
-
Statistical analysis is performed to determine the significance of the observed effects.
Visualizations
Signaling Pathway of KATP Channel-Mediated Vasodilation
The following diagram illustrates the signaling pathway involved in the relaxation of vascular smooth muscle cells mediated by the opening of KATP channels.
Caption: KATP channel activation leads to vasodilation.
Experimental Workflow for In Vivo Validation
The diagram below outlines the sequential steps of the in vivo experimental protocol to assess the anti-hypotensive effects of PNU-37883 hydrochloride.
Caption: In vivo validation workflow.
References
- 1. Functional roles of KATP channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the mechanism of inhibition of KATP channels by glibenclamide in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glibenclamide-sensitive hypotension produced by helodermin assessed in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for PNU 37883 Hydrochloride: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals handling PNU 37883 hydrochloride must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of this research chemical.
This compound is a selective ATP-sensitive potassium (KATP) channel blocker used in cardiovascular research. While specific hazard classifications can vary slightly between suppliers, it is imperative to treat this compound as a potentially hazardous chemical. All disposal procedures must comply with local, state, and federal regulations for chemical waste.
Summary of Key Safety and Handling Information
Proper handling is the first step in safe disposal. Personnel should always consult the manufacturer's Safety Data Sheet (SDS) before handling the compound.
| Parameter | Recommendation |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a laboratory coat are mandatory. |
| Handling | Avoid generating dust. Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials. |
| Spill Response | In case of a spill, avoid creating dust. Carefully sweep up the solid material and place it in a designated, sealed container for hazardous waste disposal. Ensure the area is then cleaned with an appropriate solvent. |
Step-by-Step Disposal Protocol
The following procedures are critical for the safe disposal of this compound and associated contaminated materials.
1. Waste Identification and Segregation:
-
Unused or Expired this compound: This is to be treated as chemical waste. Do not mix with other chemical waste unless compatibility is confirmed.
-
Contaminated Labware: All disposable items that have come into direct contact with this compound, such as pipette tips, centrifuge tubes, and gloves, must be disposed of as hazardous waste.
-
Solutions: Aqueous or solvent-based solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of these solutions down the drain.
2. Waste Collection and Containment:
-
Solid Waste: Collect unused this compound and contaminated solids in a durable, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Liquid Waste: Collect solutions in a designated, non-reactive, and sealable container. The container should be labeled with "Hazardous Waste" and a complete list of all chemical constituents, including solvents and their approximate concentrations.
-
Empty Containers: The original product container, even if seemingly empty, should be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.
3. Labeling and Storage of Waste:
-
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents
-
The approximate quantities or concentrations
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from general laboratory traffic.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound through regular trash or sewer systems.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not supersede the requirements of your institution's EHS department or local regulations. Always prioritize safety and compliance.
Essential Safety and Operational Guidance for Handling PNU 37883 Hydrochloride
For Immediate Use by Laboratory Professionals: This document provides critical safety protocols and logistical plans for the handling and disposal of PNU 37883 hydrochloride, a selective vascular ATP-sensitive potassium (KATP) channel blocker.[1] Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent, research-grade pharmacological compound and a hydrochloride salt necessitates stringent safety measures. The following PPE is mandatory to prevent skin and respiratory tract exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Nitrile Gloves | Should be worn when handling the solid compound or solutions. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect against spills. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. |
Step-by-Step Handling and Operational Plan
Adherence to a strict operational workflow is crucial for minimizing exposure risk and ensuring the integrity of experiments.
Preparation and Weighing
-
Work Area Preparation: Before handling, ensure the chemical fume hood is clean and operational. Have all necessary equipment, including spatulas, weigh boats, and solvent dispensers, readily available.
-
Compound Handling: this compound is a solid.[2] Handle the solid form exclusively within the fume hood to avoid inhalation of fine particles.
-
Weighing: Use a calibrated analytical balance inside the fume hood. Tare a clean weigh boat before dispensing the powder.
-
Aliquotting: For frequent use, it is advisable to prepare stock solutions and aliquot them into smaller, single-use vials to minimize repeated handling of the solid.
Solution Preparation
-
Solvent Selection: this compound is soluble in DMSO (up to 25 mM) and ethanol (B145695) (up to 100 mM).[2][3] Select the appropriate solvent based on your experimental requirements.
-
Dissolution: In the fume hood, add the desired volume of solvent to the weighed this compound. Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
Storage
-
Solid Compound: Store this compound desiccated at room temperature.[2]
-
Stock Solutions: For long-term storage, aliquoted stock solutions should be stored at -20°C or -80°C.[1] Refer to the supplier's data sheet for specific stability information.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, weigh boats, pipette tips, and vials, must be considered chemical waste.
-
Solid Waste: Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a labeled hazardous liquid waste container. Do not pour down the drain.
-
Disposal Protocol: Follow your institution's specific guidelines for the disposal of chemical waste. Consult your Environmental Health and Safety (EHS) department for detailed procedures.
Experimental Workflow Diagram
The following diagram illustrates the standard operational workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
